molecular formula C5H5ClN2O B589608 5-Amino-2-chloropyridin-4-ol CAS No. 138084-66-9

5-Amino-2-chloropyridin-4-ol

Cat. No.: B589608
CAS No.: 138084-66-9
M. Wt: 144.558
InChI Key: ZQVVXGWZNUNTFS-UHFFFAOYSA-N
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Description

5-Amino-2-chloropyridin-4-ol is a chlorinated heterocyclic compound that serves as a versatile chemical intermediate in organic synthesis and medicinal chemistry research. Chlorinated pyridine derivatives are of significant interest in the development of new pharmaceutical agents, as the chlorine atom can be crucial for biological activity and for optimizing the pharmacokinetic properties of drug candidates . More than 250 FDA-approved drugs contain chlorine, highlighting the importance of this halogen in drug discovery . This compound features both an amino and a hydroxyl group on its pyridine ring, making it a valuable scaffold for further chemical modification. Researchers can utilize this multifunctional molecule to synthesize more complex structures targeting various biological pathways. Its primary research value lies in its role as a building block for the discovery and development of novel therapeutic agents. This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-chloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5-1-4(9)3(7)2-8-5/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVVXGWZNUNTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00663816
Record name 5-Amino-2-chloropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138084-66-9
Record name 5-Amino-2-chloropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 5-Amino-2-chloropyridin-4-ol, a valuable pyridine derivative for pharmaceutical and agrochemical research. The synthesis is presented as a two-step process commencing from 2-chloro-4-hydroxypyridine. This document outlines the experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is proposed to proceed through two key transformations:

  • Nitration: The initial step involves the nitration of the starting material, 2-chloro-4-hydroxypyridine, to yield the intermediate compound, 2-chloro-5-nitro-pyridin-4-ol. This reaction introduces a nitro group at the 5-position of the pyridine ring.

  • Reduction: The subsequent step is the reduction of the nitro group in 2-chloro-5-nitro-pyridin-4-ol to an amino group, affording the final product, this compound.

This pathway is an efficient method for the preparation of the target molecule, utilizing common and accessible reagents.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yields are based on analogous reactions and may vary depending on the specific experimental conditions.

StepReactionStarting MaterialProductReagentsSolventTypical Yield (%)
1Nitration2-chloro-4-hydroxypyridine2-chloro-5-nitro-pyridin-4-olConc. HNO₃, Conc. H₂SO₄-70-80 (estimated)
2Reduction2-chloro-5-nitro-pyridin-4-olThis compoundIron powder, HClEthanol/Water85-95 (estimated)

Experimental Protocols

The following are detailed experimental protocols for the two-step synthesis of this compound.

Step 1: Synthesis of 2-chloro-5-nitro-pyridin-4-ol (Nitration)

This protocol is adapted from the nitration of similar pyridine derivatives.

Materials:

  • 2-chloro-4-hydroxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 2-chloro-4-hydroxypyridine to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

  • Once the starting material is completely dissolved, prepare a nitrating mixture by cautiously adding concentrated nitric acid to a portion of concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 2-chloro-4-hydroxypyridine in sulfuric acid, maintaining the reaction temperature between 0-10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid product, 2-chloro-5-nitro-pyridin-4-ol, is collected by vacuum filtration.

  • Wash the solid with cold deionized water until the filtrate is neutral.

  • Dry the product under vacuum to obtain the purified 2-chloro-5-nitro-pyridin-4-ol.

Step 2: Synthesis of this compound (Reduction)

This protocol is adapted from the reduction of a similar nitro compound.

Materials:

  • 2-chloro-5-nitro-pyridin-4-ol

  • Iron powder

  • Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) or other suitable base

  • Ethyl Acetate or other suitable organic solvent for extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-5-nitro-pyridin-4-ol and iron powder in a mixture of ethanol and water.

  • Add a catalytic amount of concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture to reflux and maintain this temperature, monitoring the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the iron residues. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the synthesis pathway.

Synthesis_Pathway Start 2-chloro-4-hydroxypyridine Intermediate 2-chloro-5-nitro-pyridin-4-ol Start->Intermediate Nitration (Conc. HNO₃, Conc. H₂SO₄) Final_Product This compound Intermediate->Final_Product Reduction (Fe, HCl)

Caption: Synthesis pathway of this compound.

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Nitration_Start Dissolve 2-chloro-4-hydroxypyridine in conc. H₂SO₄ at 0-5 °C Add_Nitrating_Mix Add nitrating mixture (HNO₃/H₂SO₄) dropwise Nitration_Start->Add_Nitrating_Mix Stir_React Stir at room temperature Add_Nitrating_Mix->Stir_React Quench Pour onto ice Stir_React->Quench Filter_Wash_1 Filter and wash with water Quench->Filter_Wash_1 Dry_1 Dry to obtain 2-chloro-5-nitro-pyridin-4-ol Filter_Wash_1->Dry_1 Reduction_Start Suspend 2-chloro-5-nitro-pyridin-4-ol and Fe powder in EtOH/H₂O Add_HCl Add catalytic HCl Reduction_Start->Add_HCl Reflux Heat to reflux Add_HCl->Reflux Filter_2 Filter to remove iron Reflux->Filter_2 Neutralize Neutralize filtrate Filter_2->Neutralize Extract Extract with organic solvent Neutralize->Extract Dry_Concentrate Dry and concentrate Extract->Dry_Concentrate Purify Recrystallize to obtain This compound Dry_Concentrate->Purify

Caption: Experimental workflow for the synthesis.

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-chloropyridin-4-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide delves into the core physicochemical properties, experimental methodologies, and potential biological relevance of 5-Amino-2-chloropyridin-4-ol and its isomers. The information is presented to facilitate research and development in medicinal chemistry and related fields.

Physicochemical Properties of Aminochloropyridine Isomers

The following table summarizes the known physicochemical properties of various isomers of this compound. These compounds share the same molecular formula (C₅H₅ClN₂O or C₅H₅ClN₂) and molecular weight, but differ in the arrangement of their functional groups, leading to distinct physical and chemical characteristics.

Property5-Amino-2-chloropyridine[1][2][3]2-Amino-5-chloropyridine4-Amino-2-chloropyridine2-Amino-4-chloropyridine[4]
Molecular Formula C₅H₅ClN₂C₅H₅ClN₂C₅H₅ClN₂C₅H₅ClN₂
Molecular Weight 128.56 g/mol 128.56 g/mol 128.56 g/mol 128.56 g/mol
CAS Number 5350-93-61072-98-614432-12-319798-80-2
Appearance SolidOff-white to light yellow crystalline solid[5]-White to light brown crystalline powder
Melting Point 81-83 °C136-138 °C[5]-129-133 °C
Boiling Point ----
Solubility -Moderately soluble in water; soluble in organic solvents like ethanol and methanol[5]--
pKa Data not availableData not availableData not availableData not available
LogP Data not availableData not availableData not availableData not available

Experimental Protocols

This section details standardized methodologies for determining key physicochemical properties of organic compounds like this compound and its isomers.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Protocol:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus with a calibrated thermometer.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.[6][7][8][9]

  • A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Solubility Determination

Solubility provides insights into a compound's polarity and potential for formulation.

Protocol:

  • Add a small, pre-weighed amount of the compound (e.g., 1-5 mg) to a vial.

  • Add a measured volume of the desired solvent (e.g., 1 mL of water, ethanol, or DMSO).

  • Vortex the mixture vigorously for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution for any undissolved solid.

  • If the compound dissolves, it is considered soluble under those conditions. The process can be repeated with increasing amounts of solute to determine the saturation point.[10][11][12][13]

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values.

Protocol (Spectrophotometric Method):

  • Prepare a series of buffer solutions with a range of known pH values.

  • Dissolve the compound in each buffer to a constant concentration.

  • Measure the UV-Vis absorbance spectrum of each solution.

  • The pKa can be determined by plotting the absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[14]

Protocol (NMR Spectroscopy):

  • The compound is dissolved in a suitable deuterated solvent mixed with water.

  • The ¹H NMR spectrum is acquired at various pH values.

  • The chemical shift of a proton sensitive to the ionization state of the molecule is plotted against pH.

  • The pKa is the pH at the midpoint of the resulting titration curve.[15][16][17]

LogP Determination

The logarithm of the partition coefficient (LogP) is a measure of a compound's lipophilicity, a key parameter in drug absorption and distribution.

Protocol (Shake-Flask Method):

  • Prepare a saturated solution of the compound in a biphasic system of n-octanol and water.

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

  • After separation of the layers, the concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol (RP-HPLC Method):

  • A series of reference compounds with known LogP values are injected into a reverse-phase high-performance liquid chromatography (RP-HPLC) system.

  • The retention times of the reference compounds are measured.

  • A calibration curve is generated by plotting the logarithm of the capacity factor (k') against the known LogP values.

  • The test compound is then injected under the same conditions, and its retention time is used to calculate its LogP from the calibration curve.[18][19][20][21][22]

Visualizations

Experimental Workflow: Synthesis of Aminochloropyridines

The following diagram illustrates a generalized synthetic route for the preparation of aminochloropyridine derivatives, which often serve as key intermediates in the synthesis of more complex molecules.

G cluster_0 Starting Material Preparation cluster_1 Reaction Steps cluster_2 Purification and Final Product start 2-Aminopyridine nitration Nitration (e.g., H2SO4, HNO3) start->nitration Step 1 reduction Reduction (e.g., Fe, Acetic Acid) nitration->reduction Step 2 chlorination Chlorination (e.g., HCl, NaClO) reduction->chlorination Step 3 purification Purification (e.g., Recrystallization, Chromatography) chlorination->purification Step 4 product Aminochloropyridine Derivative purification->product Final Product

A generalized workflow for the synthesis of aminochloropyridine derivatives.
Potential Signaling Pathway Involvement

Aminopyridine derivatives have been investigated for their activity against various biological targets, including enzymes and receptors. One such area of interest is their potential to modulate inflammatory pathways. The diagram below illustrates a simplified representation of the prostaglandin E2 (PGE2) synthesis pathway, which is a target for some anti-inflammatory drugs.

G cluster_0 Cell Membrane cluster_1 Cytosol membrane_phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane_phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox Cyclooxygenase (COX) (Potential target for inhibition) arachidonic_acid->cox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 pges PGE Synthase pgh2->pges pge2 Prostaglandin E2 (PGE2) pges->pge2 inflammation Inflammation pge2->inflammation promotes

Simplified prostaglandin E2 (PGE2) synthesis pathway, a potential target for aminopyridine derivatives.

References

An In-depth Technical Guide to 5-Amino-2-chloropyridine and its Isomer 5-Amino-2-chloropyridin-4-ol (CAS 138084-66-9)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the significant lack of available data for 5-Amino-2-chloropyridin-4-ol (CAS 138084-66-9). Due to the limited specific information for this compound, this document provides a comprehensive overview of the closely related and well-documented isomer, 5-Amino-2-chloropyridine (CAS 5350-93-6) , as a valuable reference for researchers, scientists, and drug development professionals. Information currently available for this compound is included where found, and the distinction between the two compounds is clearly noted.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. However, publicly accessible, detailed technical information is scarce. In contrast, its isomer, 5-Amino-2-chloropyridine, is a well-characterized compound utilized as a key intermediate in the synthesis of various biologically active molecules. This guide focuses primarily on the available data for 5-Amino-2-chloropyridine while presenting the limited information found for this compound.

Physicochemical Properties

Quantitative data for this compound is sparse. The available information, alongside the comprehensive data for 5-Amino-2-chloropyridine, is summarized below for comparison.

Table 1: Physicochemical Data

PropertyThis compound (CAS 138084-66-9)5-Amino-2-chloropyridine (CAS 5350-93-6)
Molecular Formula C₅H₅ClN₂O[1]C₅H₅ClN₂[2]
Molecular Weight 144.56 g/mol [1]128.56 g/mol [2]
Melting Point No data available81-83 °C (lit.)[2]
Boiling Point 517.347 °C at 760 mmHg (calculated)No data available
Flash Point 266.682 °C (calculated)No data available
Solubility Soluble (qualitative)No specific data available
pKa No data availableNo specific data available
Appearance Solid[2]Solid[2]

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) was found for this compound in the conducted searches. The following sections detail the available spectroscopic information for 5-Amino-2-chloropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Amino-2-chloropyridine
  • ¹H NMR: Spectra for 5-Amino-2-chloropyridine are publicly available and can be accessed through chemical databases.

  • ¹³C NMR: Carbon NMR data is also available, providing a complete structural characterization of the molecule.

Infrared (IR) Spectroscopy of 5-Amino-2-chloropyridine

FTIR spectra of 5-Amino-2-chloropyridine are available and show characteristic peaks for the amine and aromatic functionalities.

Mass Spectrometry (MS) of 5-Amino-2-chloropyridine

Mass spectral data for 5-Amino-2-chloropyridine is available, confirming its molecular weight and fragmentation pattern.

Experimental Protocols

Synthesis of 5-Amino-2-chloropyridine

One common synthetic route to 5-Amino-2-chloropyridine involves the chlorination of 2-aminopyridine.

Protocol: Chlorination of 2-Aminopyridine

This protocol is a generalized representation based on established chemical principles.

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-aminopyridine in a suitable strong acid medium (e.g., concentrated sulfuric acid) in a reaction vessel equipped with a stirrer and cooling bath.

  • Chlorination: Slowly add a chlorinating agent (e.g., chlorine gas or N-chlorosuccinimide) to the reaction mixture while maintaining a low temperature to control the reaction rate and prevent over-chlorination.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it over ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) to precipitate the crude product. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain pure 5-Amino-2-chloropyridine.

G cluster_synthesis Synthesis of 5-Amino-2-chloropyridine start 2-Aminopyridine step1 Dissolve in Strong Acid start->step1 step2 Add Chlorinating Agent at Low Temp step1->step2 step3 Reaction Monitoring (TLC/HPLC) step2->step3 step4 Quench with Ice step3->step4 step5 Neutralize & Extract step4->step5 step6 Purify (Recrystallization/ Chromatography) step5->step6 end 5-Amino-2-chloropyridine step6->end

Caption: Synthetic workflow for 5-Amino-2-chloropyridine.

Biological Activity and Applications

There is no specific information available regarding the biological activity or mechanism of action of this compound.

5-Amino-2-chloropyridine, on the other hand, is a valuable building block in medicinal chemistry. It is used in the synthesis of various compounds with potential therapeutic applications. For instance, it has been utilized in the development of molecules targeting G-protein-coupled receptors (GPCRs), which are implicated in a wide range of physiological processes and are important drug targets. One notable application is in the discovery of agonists for GPR119, a receptor involved in glucose homeostasis, making it a target for anti-diabetic drugs.[3]

Signaling Pathways

No information was found describing the involvement of this compound in any signaling pathways. The role of 5-Amino-2-chloropyridine is primarily as a synthetic intermediate; therefore, its direct interaction with signaling pathways is not typically studied. However, the molecules synthesized from it may have specific targets within cellular signaling cascades. For example, GPR119 agonists, which can be synthesized using 5-amino-2-chloropyridine derivatives, would modulate signaling pathways downstream of GPR119, such as the cyclic AMP (cAMP) pathway, leading to insulin secretion.

G cluster_pathway Potential Downstream Signaling of GPR119 Agonists GPR119_Agonist GPR119 Agonist (Synthesized from 5-Amino-2-chloropyridine derivatives) GPR119 GPR119 GPR119_Agonist->GPR119 activates AC Adenylate Cyclase GPR119->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Insulin Insulin Secretion PKA->Insulin promotes

Caption: GPR119 signaling pathway.

Conclusion

While this compound (CAS 138084-66-9) is commercially available, a comprehensive technical profile is conspicuously absent from the public domain. This guide has provided the limited available data for this compound and has offered a detailed overview of its well-characterized isomer, 5-Amino-2-chloropyridine. The information on 5-Amino-2-chloropyridine, including its physicochemical properties, spectroscopic data, synthetic protocols, and its utility as a building block in drug discovery, serves as a valuable resource for researchers working with related pyridine scaffolds. Further research is required to elucidate the specific properties and potential applications of this compound.

References

Technical Guide to the Structure Elucidation of 5-Amino-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a hypothetical framework for the structure elucidation of 5-Amino-2-chloropyridin-4-ol. As of the compilation of this guide, detailed experimental data for this specific isomer is not extensively available in public databases. The methodologies and expected data herein are based on established principles of organic spectroscopy and plausible synthetic routes derived from related compounds.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to the prevalence of the aminopyridine scaffold in pharmacologically active molecules. The precise determination of its chemical structure is a prerequisite for understanding its physicochemical properties, biological activity, and for ensuring the purity and consistency of its synthesis. This guide outlines a systematic approach to the structural confirmation of this compound, integrating data from mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Proposed Synthesis

A plausible synthetic route for this compound could start from 2,4-dichloro-5-nitropyridine. This pathway involves a selective nucleophilic aromatic substitution of the chlorine at the C4 position with a hydroxide, followed by the reduction of the nitro group.

Synthetic Workflow Diagram

Synthetic Pathway Hypothetical Synthetic Pathway for this compound Start 2,4-Dichloro-5-nitropyridine Intermediate 2-Chloro-4-hydroxy-5-nitropyridine Start->Intermediate NaOH, H₂O, Heat Product This compound Intermediate->Product Fe/HCl or H₂, Pd/C

Caption: A proposed two-step synthesis of this compound.

Structure Elucidation Workflow

The comprehensive characterization of a novel compound like this compound follows a logical progression of analytical techniques to unambiguously determine its molecular formula and connectivity.

Elucidation Workflow Diagram

Structure Elucidation Workflow Workflow for Structure Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Proposed Synthesis Purification Crystallization / Chromatography Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Map Atomic Connectivity Purification->NMR Confirmation Final Structure Confirmation MS->Confirmation IR->Confirmation NMR->Confirmation

Technical Guide: Physicochemical Properties of 5-Amino-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular formula and molecular weight of the heterocyclic compound 5-Amino-2-chloropyridin-4-ol. The information presented herein is foundational for researchers and professionals engaged in chemical synthesis, drug design, and molecular modeling.

Core Molecular Data

The fundamental physicochemical properties of this compound have been determined based on its chemical structure. This compound is a substituted pyridine ring, featuring an amino group at the 5th position, a chloro group at the 2nd position, and a hydroxyl group at the 4th position. These substitutions dictate its empirical formula and overall molecular mass.

A comprehensive summary of these core quantitative data points is provided in the table below for ease of reference and comparison.

PropertyValue
Chemical Formula C₅H₅ClN₂O
Molecular Weight 144.56 g/mol

Note: The molecular weight is calculated based on the isotopic masses of the constituent elements.

Experimental Protocols

As of the latest literature review, specific experimental protocols for the synthesis and analysis of this compound are not widely documented, suggesting it may be a novel or less-common compound. However, standard analytical techniques would be employed for its characterization.

Protocol for Molecular Weight Determination:

Mass spectrometry would be the definitive method for confirming the molecular weight of this compound.

  • Sample Preparation: A dilute solution of the synthesized and purified compound would be prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) would be utilized.

  • Ionization: Electrospray ionization (ESI) in positive ion mode would be appropriate to generate the protonated molecule [M+H]⁺.

  • Analysis: The mass-to-charge ratio (m/z) of the parent ion would be measured. The expected m/z for [C₅H₅ClN₂O + H]⁺ would be approximately 145.0166, which corresponds to the calculated exact mass of the neutral molecule (144.0090) plus the mass of a proton.

  • Data Interpretation: The resulting mass spectrum would be analyzed to confirm the presence of the target molecular ion peak and its isotopic pattern, which is characteristic of a chlorine-containing compound.

Protocol for Elemental Analysis:

Combustion analysis would be used to experimentally verify the empirical formula.

  • Sample Preparation: A precisely weighed sample of the dry, pure compound is required.

  • Instrumentation: An elemental analyzer would be used.

  • Procedure: The sample is combusted in a furnace with excess oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors. Chlorine content is typically determined by a separate titration method after combustion.

  • Calculation: The weight percentages of carbon, hydrogen, nitrogen, and chlorine are calculated and compared against the theoretical percentages derived from the chemical formula C₅H₅ClN₂O.

Mandatory Visualizations

The logical relationship between the compound's name and its fundamental molecular properties is illustrated in the following diagram.

G Compound This compound Formula Chemical Formula C₅H₅ClN₂O Compound->Formula MW Molecular Weight 144.56 g/mol Formula->MW

Caption: Logical flow from compound name to its formula and molecular weight.

Navigating the Solubility Landscape of 5-Amino-2-chloropyridin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Amino-2-chloropyridin-4-ol in various organic solvents. Due to the limited availability of specific quantitative data for this compound in public literature, this document focuses on equipping researchers with the necessary experimental protocols and data presentation structures to conduct and interpret solubility studies. This guide is intended for an audience with a professional background in chemistry and pharmacology.

Introduction to this compound and its Solubility

This compound is a substituted pyridine derivative. The solubility of such compounds is a critical parameter in drug discovery and development, influencing bioavailability, formulation, and routes of administration. While qualitative statements suggest that related aminopyridine compounds exhibit solubility in organic solvents like ethanol and methanol, precise quantitative data is essential for informed decision-making in a research and development setting. This guide outlines the standardized methodologies to generate such crucial data.

Quantitative Solubility Data Presentation

Effective data management is paramount in scientific research. The following table provides a structured format for presenting experimentally determined solubility data for this compound. This standardized presentation facilitates clear comparison across different solvent systems.

Solvent ClassificationSolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Method of DeterminationNotes
Alcohols Methanol25DataDataShake-Flask Methode.g., pH of saturated solution
Ethanol25DataDataShake-Flask Method
Isopropanol25DataDataShake-Flask Method
Ketones Acetone25DataDataShake-Flask Method
Methyl Ethyl Ketone25DataDataShake-Flask Method
Esters Ethyl Acetate25DataDataShake-Flask Method
Ethers Tetrahydrofuran (THF)25DataDataShake-Flask Method
Diethyl Ether25DataDataShake-Flask Method
Hydrocarbons Toluene25DataDataShake-Flask Method
Heptane25DataDataShake-Flask Method
Amides Dimethylformamide (DMF)25DataDataShake-Flask Method
Sulfoxides Dimethyl Sulfoxide (DMSO)25DataDataShake-Flask Method

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol provides a detailed step-by-step guide for its implementation.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • pH meter (for aqueous-organic mixtures, if applicable)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary studies can be conducted to determine the time required to reach a solubility plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

Visualization of the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the shake-flask solubility determination method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vials A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Centrifuge D->E F Withdraw and filter supernatant E->F G Dilute sample F->G H Quantify via HPLC or UV-Vis G->H I Calculate solubility H->I

Workflow for Shake-Flask Solubility Determination.

This structured approach to determining and presenting the solubility of this compound will empower researchers to generate reliable and comparable data, facilitating its application in drug development and other scientific endeavors.

An In-depth Technical Guide to the Tautomerism and Stability of 5-Amino-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric forms of 5-Amino-2-chloropyridin-4-ol, a substituted pyridin-4-ol of interest in medicinal chemistry and materials science. Given the critical role of tautomerism in molecular recognition, biological activity, and physicochemical properties, a thorough understanding of the tautomeric equilibrium of this compound is paramount for its effective application. This document synthesizes information from analogous systems to predict its behavior and outlines the experimental and computational methodologies required for its detailed study.

Introduction to Tautomerism in Pyridin-4-ol Systems

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are readily interconvertible. In the case of pyridin-4-ol derivatives, the most significant tautomeric equilibrium exists between the enol-like pyridin-4-ol form and the keto-like pyridin-4(1H)-one form. This equilibrium is sensitive to a variety of factors, including the electronic nature of substituents, the polarity of the solvent, and intermolecular interactions such as hydrogen bonding.[1][2][3] The position of this equilibrium dictates the molecule's hydrogen bonding capacity, aromaticity, and overall shape, which are crucial determinants of its interaction with biological targets.

For this compound, three principal tautomeric forms are considered: the pyridin-4-ol (enol), the pyridin-4(1H)-one (keto), and a potential zwitterionic form.

Figure 1: Tautomeric forms of this compound.

Stability of Tautomers: A Predictive Analysis

  • Electronic Effects: The amino group at the 5-position is an electron-donating group, which can stabilize the pyridone form through resonance. The chloro group at the 2-position is electron-withdrawing, which can influence the acidity of the N-H and O-H protons.

  • Solvent Effects: In nonpolar solvents, the less polar pyridin-4-ol form may be favored. Conversely, polar protic solvents are expected to significantly favor the more polar pyridin-4(1H)-one tautomer due to stronger solvation and hydrogen bonding interactions.[4]

  • Intermolecular Hydrogen Bonding: In the solid state, the pyridin-4(1H)-one form is often dominant due to its ability to form strong intermolecular N-H---O=C hydrogen bonds, leading to a more stable crystal lattice.

Based on these principles, the pyridin-4(1H)-one tautomer is predicted to be the more stable form, particularly in polar environments and in the solid state.

Predicted Relative Stability Data

The following table summarizes the predicted relative stability of the main tautomers in different environments, based on data from analogous systems. The values are qualitative predictions and require experimental or computational verification.

TautomerPredicted Relative Gibbs Free Energy (ΔG) in Gas PhasePredicted Relative Gibbs Free Energy (ΔG) in Polar Solvent (e.g., Water)Predicted Solid-State Form
This compoundHigherSignificantly HigherLess Likely
5-Amino-2-chloro-1H-pyridin-4-oneLowerSignificantly LowerMost Likely

Experimental Protocols for Tautomer Analysis

Determining the dominant tautomeric form and the equilibrium constant requires a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between tautomers in solution.

  • ¹H NMR: The pyridin-4-ol tautomer will show a characteristic O-H proton signal, which is typically broad and its chemical shift is concentration and solvent-dependent. The pyridin-4(1H)-one form will exhibit a broader N-H proton signal. The chemical shifts of the aromatic protons will also differ significantly between the two forms due to changes in the ring's electronic structure.

  • ¹³C NMR: The most telling signal is that of the C4 carbon. In the pyridin-4-ol form, this carbon is a C-O and will resonate at a chemical shift typical for aromatic carbons bonded to oxygen. In the pyridin-4(1H)-one form, this carbon is a C=O (carbonyl) and will appear significantly downfield.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve a precise amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 10-20 mg/mL.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer at a constant temperature (e.g., 298 K).

  • Spectral Analysis: Identify the characteristic peaks for each tautomer. The ratio of the tautomers can be determined by integrating the signals corresponding to each form. For example, the ratio of the integrals of the N-H and O-H protons, or other well-resolved aromatic protons, can be used.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups and can be used to determine the tautomeric form in the solid state (using KBr pellets or ATR) or in solution.

  • Pyridin-4-ol form: A broad O-H stretching band around 3200-3400 cm⁻¹ and C=C/C=N stretching vibrations in the 1500-1650 cm⁻¹ region.

  • Pyridin-4(1H)-one form: A sharp C=O stretching band around 1650-1680 cm⁻¹ and a broad N-H stretching band around 3000-3300 cm⁻¹.[6][7]

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key stretching frequencies to determine the presence of O-H, N-H, and C=O bonds.

X-ray Crystallography

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.[8]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.[8]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The refined structure will reveal the precise positions of all atoms, including the hydrogen on the oxygen or nitrogen, thus definitively identifying the tautomer.[8]

Computational Workflow for Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for predicting the relative stabilities of tautomers and for understanding the factors that govern the equilibrium.[5][9][10]

G cluster_0 Computational Workflow for Tautomerism Study start Define Tautomeric Structures opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (Confirm minima, obtain ZPE) opt->freq ts Transition State Search (e.g., QST2/3, Berny) opt->ts sp Single-Point Energy Calculation (Higher level of theory, e.g., CCSD(T)) freq->sp solv Solvation Model (e.g., PCM, SMD) sp->solv results Analyze Relative Energies and Activation Barriers solv->results irc IRC Calculation (Confirm transition state) ts->irc irc->results G cluster_1 Simplified Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK P1 Phosphorylation RTK->P1 Adaptor Adaptor Proteins P1->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor This compound (Potential Inhibitor) Inhibitor->Raf Inhibition

References

Spectroscopic and Structural Elucidation of 5-Amino-2-chloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-Amino-2-chloropyridine. It includes structured data tables for easy reference, detailed experimental protocols for spectroscopic analysis, and a workflow diagram illustrating a typical synthesis and characterization process.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 5-Amino-2-chloropyridine.

Table 1: ¹H NMR Spectroscopic Data for 5-Amino-2-chloropyridine [1]

Chemical Shift (ppm)MultiplicityAssignment
VariableBroad SingletNH₂
~7.8DoubletH-6
~7.2Doublet of DoubletsH-4
~6.9DoubletH-3

Note: The chemical shift of the amine protons (NH₂) can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for 5-Amino-2-chloropyridine [2]

Chemical Shift (ppm)Assignment
~150C-2
~145C-5
~138C-6
~125C-4
~115C-3

Table 3: IR Spectroscopic Data for 5-Amino-2-chloropyridine [3][4]

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250MediumN-H stretch (asymmetric and symmetric)
1650-1580MediumN-H bend (scissoring)
1600-1450StrongAromatic C=C and C=N stretching
1335-1250StrongAromatic C-N stretching
850-750StrongC-H out-of-plane bending
750-650StrongC-Cl stretching

Table 4: Mass Spectrometry Data for 5-Amino-2-chloropyridine [3]

m/zRelative IntensityAssignment
128High[M]⁺ (Molecular ion with ³⁵Cl)
130Medium[M+2]⁺ (Molecular ion with ³⁷Cl)
93Medium[M - Cl]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of 5-Amino-2-chloropyridine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A typical experiment involves acquiring 16-64 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 75 MHz or higher. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples like 5-Amino-2-chloropyridine, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[3] The spectrum is typically scanned over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

2.3 Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS). For GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The presence of a chlorine atom is readily identified by the characteristic M and M+2 isotopic pattern with an approximate 3:1 intensity ratio.[5][6]

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of an aminopyridine derivative.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction (e.g., Chlorination, Amination) start->reaction workup Work-up & Purification (e.g., Extraction, Chromatography) reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Spectral Interpretation & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis final Final Compound data_analysis->final Verified Structure

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a substituted pyridine.

References

An In-depth Technical Guide on the Safe Handling of 5-Amino-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-2-chloropyridin-4-ol is a substituted pyridine derivative. The presence of an amino group, a chloro group, and a hydroxyl group on the pyridine ring suggests a range of chemical reactivity and potential biological activity. Due to the lack of specific safety data, a conservative approach to handling, based on the known hazards of related compounds, is essential for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Assessment Based on Structural Analogs

The potential hazards of this compound can be inferred from the known toxicological profiles of aminopyridines, chloropyridines, and hydroxypyridines.

  • Aminopyridines: This class of compounds is known to be highly toxic.[1] They can be readily absorbed through the skin and gastrointestinal tract.[2] Acute exposure can lead to a range of neurological effects, including headache, dizziness, and in severe cases, convulsions and respiratory failure.[2][3] Aminopyridines are also known to be severe skin and eye irritants.[2]

  • Chloropyridines: Chlorinated pyridines are also considered hazardous. They can be toxic by inhalation, skin contact, and ingestion.[4] Contact can cause irritation to the skin, eyes, and respiratory system.[5] Upon heating, they can release toxic gases such as hydrogen chloride and phosgene.[6]

  • Hydroxypyridines: Hydroxypyridines are generally considered irritating to the eyes, skin, and respiratory system.[7][8] Ingestion of similar compounds may be harmful.[7]

Based on this information, it is prudent to assume that this compound may be toxic if ingested, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.

Quantitative Data from Analogous Compounds

Specific quantitative data for this compound is unavailable. The following table summarizes general hazard information for related chemical classes.

Hazard ClassGHS Hazard Statements (Examples for Analogs)Key Toxic Effects
Aminopyridines H301: Toxic if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationNeurological effects (convulsions), respiratory failure, skin and eye irritation.[2][3][9]
Chloropyridines H302: Harmful if swallowedH310+H330: Fatal in contact with skin or if inhaledH315: Causes skin irritationH318: Causes serious eye damageSkin and eye irritation, respiratory irritation, potential for liver damage with repeated exposure.[4][10]
Hydroxypyridines H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationSkin, eye, and respiratory irritation.[8][11]

Experimental Protocols: Safe Handling Procedures

Given the lack of specific data, the following protocols for handling this compound are recommended.

4.1 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.To prevent skin contact and absorption.[3][4]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and splashes.[3][4]
Lab Coat A buttoned, full-length lab coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood. If weighing or generating dust outside a hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.To prevent inhalation of dust or vapors.[1][5]

4.2 Engineering Controls

ControlSpecificationRationale
Ventilation All handling of solid and dissolved this compound should be performed in a certified chemical fume hood.To minimize inhalation exposure.[3]
Safety Equipment An eyewash station and safety shower must be readily accessible in the immediate work area.For emergency use in case of accidental exposure.[3]

4.3 Handling and Storage

  • Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

  • Solutions: Prepare solutions inside a fume hood.

  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[12] Keep away from incompatible materials such as strong oxidizing agents.[4][7]

  • Transportation: When moving the compound within the laboratory, use a secondary container.[12]

4.4 Spill and Waste Disposal

  • Spills: In case of a spill, evacuate the area. For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container. All spill cleanup should be conducted by trained personnel wearing appropriate PPE.

  • Waste Disposal: Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain.

Visualizations

5.1 Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of a research chemical with limited safety data, such as this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase a Conduct Risk Assessment (Review Analog Data) b Assemble Required PPE (Gloves, Goggles, Lab Coat) a->b c Prepare Engineering Controls (Fume Hood, Eyewash/Shower) b->c d Weigh Compound in Fume Hood c->d e Prepare Solutions in Fume Hood d->e f Conduct Experiment in Fume Hood e->f g Decontaminate Work Area f->g h Segregate and Label Waste g->h i Properly Store or Dispose of Compound h->i j Remove and Dispose of PPE i->j k Wash Hands Thoroughly j->k

Safe Handling Workflow for a Research Chemical.

5.2 Potential Reactivity Pathways

The structure of this compound suggests several potential chemical reactions. The amino and hydroxyl groups are electron-donating, while the chloro group is an electron-withdrawing and a potential leaving group. The pyridine nitrogen also influences the ring's reactivity.

G cluster_main This compound cluster_reactions Potential Reactions cluster_amino Amino Group Reactions cluster_chloro Chloro Group Reactions cluster_hydroxyl Hydroxyl Group Reactions cluster_ring Pyridine Ring Reactions A This compound B Diazotization A->B C Acylation A->C D Nucleophilic Aromatic Substitution (SNAr) A->D E Etherification A->E F Esterification A->F G Electrophilic Substitution A->G

Potential Reactivity of this compound.

Conclusion

While specific data on the safety and handling of this compound are lacking, a conservative approach based on the known hazards of its constituent chemical classes is crucial. Researchers and drug development professionals must handle this compound with extreme care, utilizing appropriate personal protective equipment and engineering controls at all times. A thorough risk assessment is mandatory before commencing any experimental work.

References

Methodological & Application

Application Notes and Protocols for 5-Amino-2-chloropyridin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloropyridin-4-ol is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry. Its trifunctional nature, featuring an amino group, a chloro substituent, and a hydroxyl group, allows for diverse chemical modifications, making it an attractive scaffold for the synthesis of novel therapeutic agents. While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules, particularly kinase inhibitors. The chlorine atom can be crucial for biological activity and for optimizing the pharmacokinetic properties of drug candidates.[1] This document provides an overview of the potential applications, synthetic protocols, and biological significance of this compound and its analogs in drug discovery.

Potential Applications in Medicinal Chemistry

The aminopyridine scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates.[2][3] Derivatives of aminopyridines and related nitrogen-containing heterocycles have shown a broad spectrum of biological activities, including but not limited to:

  • Kinase Inhibition: A primary area of application for aminopyridine-based compounds is in the development of protein kinase inhibitors for oncology, inflammation, and other diseases. The amino group often serves as a key hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase active site.

  • CNS Disorders: Substituted aminopyridines have been explored for their potential in treating neurological conditions, including Alzheimer's disease, by targeting enzymes such as BACE1.[2]

  • Antimicrobial Agents: The pyridine ring is a core component of many antimicrobial agents, and functionalized aminopyridines can be elaborated to generate novel antibacterial and antifungal compounds.

Based on the reactivity of its functional groups, this compound can be utilized as a key intermediate to synthesize a variety of complex molecular architectures.

Experimental Protocols

The following protocols are representative examples of how this compound could be utilized in synthetic chemistry to generate libraries of compounds for drug discovery.

Protocol 3.1: Synthesis of N-Aryl-2-chloro-4-hydroxypyridin-5-amine Derivatives via Buchwald-Hartwig Amination

This protocol describes a plausible method for the N-arylation of the 5-amino group, a common step in the synthesis of kinase inhibitors.

Reaction Scheme:

Buchwald-Hartwig_Amination start This compound reagents + Ar-Br Pd catalyst, Ligand, Base product N-Aryl-2-chloro-4-hydroxypyridin-5-amine reagents->product

Caption: Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound (1.0 mmol), aryl bromide (1.2 mmol), Cs₂CO₃ (2.0 mmol), and Xantphos (0.1 mmol).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add Pd₂(dba)₃ (0.05 mmol) and anhydrous 1,4-dioxane (10 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl derivative.

Protocol 3.2: Synthesis of 5-Amino-2-(arylamino)pyridin-4-ol Derivatives via Nucleophilic Aromatic Substitution (SNA)

This protocol outlines a potential synthesis of 2-substituted aminopyridine derivatives, where the chloro group is displaced by a nucleophilic amine.

Reaction Scheme:

SNAr_Reaction start This compound reagents + Ar-NH₂ Base, High Temperature product 5-Amino-2-(arylamino)pyridin-4-ol reagents->product

Caption: Nucleophilic aromatic substitution on this compound.

Materials:

  • This compound

  • Aryl amine

  • Base (e.g., K₂CO₃ or DIPEA)

  • High-boiling point solvent (e.g., NMP or DMSO)

Procedure:

  • In a sealed reaction vessel, combine this compound (1.0 mmol), aryl amine (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Add N-methyl-2-pyrrolidone (NMP) (5 mL).

  • Heat the mixture to 150-180 °C for 12-48 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Application in Kinase Inhibitor Design and Synthesis

The 5-amino-4-hydroxypyridine core, which can be derived from this compound, is a valuable scaffold for developing kinase inhibitors. The amino group at the 5-position can be functionalized to interact with the solvent-exposed region of the kinase, while the 4-hydroxyl group can form additional hydrogen bonds within the ATP-binding pocket. The substituent at the 2-position, introduced via substitution of the chloro group, can be tailored to occupy the hydrophobic pocket.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical mechanism where a derivative of this compound acts as a Type I kinase inhibitor, competing with ATP for the active site of a protein kinase, thereby blocking downstream signaling pathways involved in cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase ProteinKinase Protein Kinase RTK->ProteinKinase Activates Substrate Substrate Protein ProteinKinase->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylates DownstreamSignaling Downstream Signaling PhosphoSubstrate->DownstreamSignaling Proliferation Cell Proliferation & Survival DownstreamSignaling->Proliferation Inhibitor This compound Derivative Inhibitor->ProteinKinase Inhibits ATP Binding

Caption: Inhibition of a generic kinase signaling pathway.

Quantitative Data from Analogous Scaffolds

ScaffoldTarget KinaseIC₅₀ (nM)Reference Compound
2-AminopyridinePI3Kδ30MR3278[1]
AminopyrimidineJNK< 100Compound 9l[4]
2-AminopyridineCDK9/HDAC188.4 / 168.9Compound 8e[3]
5-AminopyrazoleFGFR1/2/3-CH5183284/Debio 1347[5]

This table presents data for analogous scaffolds to illustrate the potential potency range and is not representative of this compound derivatives themselves.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel, biologically active compounds. Its versatile chemical nature allows for the generation of diverse libraries of molecules suitable for screening against a wide range of therapeutic targets. The protocols and conceptual frameworks presented in these notes are intended to serve as a guide for researchers to unlock the potential of this valuable chemical building block in the pursuit of new medicines. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its utility in medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of CBP/p300 Degraders Using 5-Amino-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The histone acetyltransferases (HATs) CREB-binding protein (CBP) and its paralog p300 are critical transcriptional co-activators involved in numerous cellular processes, including cell growth, differentiation, and apoptosis. Their dysregulation is implicated in the pathogenesis of various diseases, particularly cancer, making them attractive therapeutic targets. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system. This approach offers a powerful alternative to traditional inhibition, as it leads to the removal of the entire protein from the cell.

These application notes provide a detailed, hypothetical protocol for the synthesis of a novel CBP/p300 degrader utilizing 5-Amino-2-chloropyridin-4-ol as a key building block. The proposed synthetic route is based on established principles of bioconjugate chemistry and PROTAC design, offering a roadmap for researchers in drug discovery and chemical biology.

CBP/p300 Signaling Pathway

CBP and p300 are large, multi-domain proteins that act as scaffolds to integrate and propagate signals from a multitude of pathways. They are recruited to specific gene promoters and enhancers by DNA-binding transcription factors. Once recruited, their intrinsic HAT activity leads to the acetylation of histone tails, which in turn relaxes chromatin structure and facilitates the assembly of the transcriptional machinery, leading to gene expression. Key pathways regulated by CBP/p300 include those mediated by p53, NF-κB, and steroid hormone receptors.

CBP_p300_Signaling cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Hormones Hormones Hormones->Receptors Stress Signals Stress Signals Kinase Cascades Kinase Cascades Stress Signals->Kinase Cascades Receptors->Kinase Cascades Transcription Factors p53, NF-κB, STATs, etc. Kinase Cascades->Transcription Factors CBP/p300 CBP/p300 Transcription Factors->CBP/p300 Recruitment HAT Activity HAT Activity CBP/p300->HAT Activity Histone Acetylation Histone Acetylation HAT Activity->Histone Acetylation Chromatin Remodeling Chromatin Remodeling Histone Acetylation->Chromatin Remodeling Gene Transcription Gene Transcription Chromatin Remodeling->Gene Transcription

Caption: CBP/p300 signaling pathway overview.

Quantitative Data of Representative CBP/p300 Degraders

The following table summarizes the in vitro activities of several published CBP/p300 degraders. This data is provided for comparative purposes to aid in the evaluation of newly synthesized compounds.

Compound NameTarget(s)Cell LineDC50 (nM)Dmax (%)IC50 (nM)Citation
dCBP-1CBP/p300MM.1SCBP: <1, p300: <1>954[1]
GNE-987CBP/p300HCT116CBP: 1.6, p300: 2.5>90-N/A
ARV-771BRD4VCaP--<1N/A
Proposed Compound CBP/p300 (To be determined) (To be determined) (To be determined) (To be determined) N/A

Experimental Protocols: Proposed Synthesis of a CBP/p300 Degrader

The following is a hypothetical, multi-step synthesis of a CBP/p300 degrader, herein named PCD-PY-01 , starting from this compound. This protocol is based on established synthetic methodologies.

Synthesis_Workflow A This compound R1 Amide Coupling A->R1 B CBP/p300 Ligand-COOH B->R1 C Linker-Br R2 Alkylation C->R2 D Pomalidomide D->R2 I1 Intermediate 1 (Amide Formation) R3 Ether Synthesis I1->R3 I2 Intermediate 2 (Linker-Pomalidomide) I2->R3 FP Final Product PCD-PY-01 R1->I1 R2->I2 R3->FP

Caption: Proposed synthetic workflow for PCD-PY-01.

Materials and Reagents
  • This compound

  • A suitable CBP/p300 ligand with a carboxylic acid handle (e.g., a derivative of CCS1477)

  • Pomalidomide

  • 1-(2-Bromoethoxy)-2-(2-bromoethoxy)ethane (as a representative linker precursor)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Step 1: Synthesis of a Linker-Pomalidomide Conjugate

This step involves the alkylation of pomalidomide with a bifunctional linker.

Protocol:

  • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 1-(2-bromoethoxy)-2-(2-bromoethoxy)ethane (1.2 eq) in DMF dropwise.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the linker-pomalidomide conjugate.

Step 2: Amide Coupling of CBP/p300 Ligand to this compound

This step forms the core of the target-binding moiety of the PROTAC.

Protocol:

  • To a solution of the CBP/p300 ligand-COOH (1.0 eq) in anhydrous DMF, add BOP reagent (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in DMF.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the amide-coupled intermediate.

Step 3: Final Assembly of the PROTAC (PCD-PY-01)

This final step connects the two key fragments via a Williamson ether synthesis.

Protocol:

  • To a solution of the amide-coupled intermediate from Step 2 (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of the linker-pomalidomide conjugate from Step 1 (1.1 eq) in DMF.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC and LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, PCD-PY-01 , by preparative High-Performance Liquid Chromatography (HPLC) to obtain a highly pure sample for biological evaluation.

Characterization

The structure and purity of all intermediates and the final product should be confirmed by appropriate analytical techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Biological Evaluation

The synthesized degrader, PCD-PY-01 , should be evaluated for its ability to induce the degradation of CBP and p300 in a relevant cancer cell line (e.g., a multiple myeloma or prostate cancer cell line). Key experiments include:

  • Western Blotting: To measure the levels of CBP and p300 proteins after treatment with varying concentrations of the degrader.

  • DC50 and Dmax determination: To quantify the potency and efficacy of degradation.

  • Cell Viability Assays (e.g., MTS or CellTiter-Glo): To determine the anti-proliferative activity of the degrader.

  • Selectivity Profiling: To assess the degradation of off-target proteins.

Disclaimer

The synthetic protocol described herein is a proposed route and has not been experimentally validated. Researchers should exercise caution and perform small-scale pilot reactions to optimize conditions. All chemical manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Reaction of 5-Amino-2-chloropyridin-4-ol with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the reactivity of 5-Amino-2-chloropyridin-4-ol towards various electrophiles. This pyridin-4-ol derivative is a valuable building block in medicinal chemistry and drug development due to its unique electronic and structural features. The presence of a strong electron-donating amino group at the 5-position and a hydroxyl group at the 4-position significantly activates the pyridine ring towards electrophilic substitution, while the chloro group at the 2-position and the pyridine nitrogen atom exert deactivating effects. This interplay of activating and deactivating groups governs the regioselectivity and feasibility of electrophilic reactions. This document outlines the general reactivity, predicts regiochemical outcomes, and provides detailed, albeit generalized, protocols for key electrophilic substitution reactions including halogenation, nitration, sulfonation, Friedel-Crafts acylation, and alkylation.

Introduction: Reactivity Profile of this compound

This compound possesses a pyridine core substituted with three key functional groups that dictate its reactivity towards electrophiles:

  • Amino Group (-NH₂ at C5): A powerful activating, ortho, para-directing group. It strongly enhances the electron density of the pyridine ring through resonance, making it more susceptible to electrophilic attack.

  • Hydroxyl Group (-OH at C4): Another strong activating, ortho, para-directing group. It exists in tautomeric equilibrium with its corresponding pyridin-4-one form. Both forms increase the electron density of the ring.

  • Chloro Group (-Cl at C2): A deactivating, ortho, para-directing group. It withdraws electron density inductively but can donate electron density through resonance.

  • Pyridine Nitrogen: An electron-withdrawing atom that deactivates the ring towards electrophilic aromatic substitution, particularly at the C2 and C6 positions.[1]

The combined electronic effects of these substituents suggest that the pyridine ring in this compound is sufficiently activated to undergo various electrophilic substitution reactions. The primary challenge lies in predicting and controlling the regioselectivity of these reactions.

Tautomerism

It is crucial to recognize that this compound can exist in equilibrium with its tautomeric form, 5-Amino-2-chloro-1H-pyridin-4-one. The predominant tautomer under specific reaction conditions will significantly influence the reaction pathway and regioselectivity.

Caption: Tautomeric equilibrium of the target molecule.

Regioselectivity of Electrophilic Attack

The positions most susceptible to electrophilic attack are C3 and C6, which are ortho and para to the activating amino and hydroxyl groups.

  • Position C3: ortho to both the amino and hydroxyl groups. This position is highly activated.

  • Position C6: ortho to the amino group and meta to the hydroxyl group. This position is also activated.

Steric hindrance from the adjacent hydroxyl group at C4 might slightly disfavor substitution at C3 compared to C6. However, the strong activating effect of the hydroxyl group is likely to direct electrophiles predominantly to the C3 position. The deactivating chloro group at C2 will have a lesser influence on the regioselectivity, which is primarily controlled by the powerful activating groups.

Regioselectivity cluster_positions Predicted Sites of Electrophilic Attack mol C3 C3 (highly activated) C6 C6 (activated)

Caption: Predicted regioselectivity for electrophilic substitution.

Experimental Protocols for Electrophilic Reactions

The following protocols are generalized based on standard procedures for electrophilic aromatic substitution on activated heterocyclic systems. Optimization of reaction conditions (temperature, reaction time, solvent, and catalyst) is recommended for each specific substrate and electrophile.

Halogenation

Halogenation of the activated pyridine ring is expected to proceed readily.

Protocol: Bromination

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane, chloroform).

  • Reagent Addition: Slowly add a solution of bromine (1.0-1.1 eq.) in the same solvent to the reaction mixture at 0-5 °C with stirring. The reaction is typically rapid.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Expected Product: 3-Bromo-5-amino-2-chloropyridin-4-ol.

Reaction ParameterValue/Condition
Electrophile Bromine (Br₂)
Solvent Glacial Acetic Acid or Dichloromethane
Temperature 0-25 °C
Typical Yield 70-90% (Estimated)
Nitration

Nitration introduces a nitro group onto the pyridine ring, a key functional group for further transformations in drug development.

Protocol: Nitration

  • Acidic Medium: Cool a mixture of concentrated sulfuric acid and fuming nitric acid (nitrating mixture) to 0 °C.

  • Substrate Addition: Slowly and carefully add this compound (1.0 eq.) to the cold nitrating mixture with vigorous stirring, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to stir at 0-10 °C for a specified time (e.g., 1-3 hours), monitoring by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the product precipitates.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize or purify by column chromatography if necessary.

Expected Product: 5-Amino-2-chloro-3-nitropyridin-4-ol.

Reaction ParameterValue/Condition
Electrophile Nitronium ion (NO₂⁺) from HNO₃/H₂SO₄
Solvent Concentrated Sulfuric Acid
Temperature 0-10 °C
Typical Yield 60-85% (Estimated)
Sulfonation

Sulfonation introduces a sulfonic acid group, which can enhance the solubility and biological activity of drug candidates.

Protocol: Sulfonation

  • Reagent: Place fuming sulfuric acid (oleum) in a reaction flask and cool to 0 °C.

  • Substrate Addition: Add this compound (1.0 eq.) portion-wise to the cold oleum with stirring, keeping the temperature below 20 °C.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) for several hours. Monitor the reaction progress.

  • Quenching and Precipitation: Cool the reaction mixture and carefully pour it onto crushed ice. The sulfonic acid product may precipitate.

  • Isolation: If the product precipitates, collect it by filtration. If it remains in solution, it can often be isolated as a salt by adding a suitable counter-ion (e.g., sodium chloride to precipitate the sodium sulfonate salt).

  • Purification: The product can be purified by recrystallization from water or an alcohol-water mixture.

Expected Product: 5-Amino-2-chloro-4-hydroxypyridine-3-sulfonic acid.

Reaction ParameterValue/Condition
Electrophile Sulfur Trioxide (SO₃) in H₂SO₄
Solvent Fuming Sulfuric Acid (Oleum)
Temperature 80-100 °C
Typical Yield 50-70% (Estimated)
Friedel-Crafts Acylation

Friedel-Crafts acylation is generally challenging on pyridine rings due to the coordination of the Lewis acid catalyst with the ring nitrogen. However, the strong activation by the amino and hydroxyl groups may facilitate this reaction.

Protocol: Acylation

  • Complex Formation: Suspend a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, >2.0 eq.) in a dry, inert solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Acylating Agent: Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) to the suspension and stir.

  • Substrate Addition: Add this compound (1.0 eq.) portion-wise to the mixture at a low temperature (e.g., 0 °C).

  • Reaction: Allow the reaction to warm to room temperature or heat gently if necessary. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and quench by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Expected Product: 1-(5-Amino-2-chloro-4-hydroxypyridin-3-yl)ethan-1-one.

Reaction ParameterValue/Condition
Electrophile Acylium ion (RCO⁺)
Catalyst Aluminum Chloride (AlCl₃)
Solvent Dichloromethane or 1,2-Dichloroethane
Temperature 0 °C to reflux
Typical Yield 30-60% (Estimated, can be low)
Alkylation

Direct Friedel-Crafts alkylation of pyridines is often problematic due to polyalkylation and rearrangement reactions. Alternative methods such as alkylation of the pyridone tautomer at the oxygen or nitrogen are more common.[2] Electrophilic C-alkylation would likely require specific catalytic systems.

Visualization of Reaction Pathways

The general workflow for an electrophilic aromatic substitution reaction on this compound can be visualized as follows:

Electrophilic_Substitution_Workflow Start This compound in suitable solvent Reaction Reaction at controlled temperature Start->Reaction Reagent Electrophilic Reagent (e.g., Br₂, HNO₃/H₂SO₄) Reagent->Reaction Monitoring Monitor progress (TLC, LC-MS) Reaction->Monitoring Workup Quenching and Neutralization Monitoring->Workup Reaction Complete Purification Extraction and Purification Workup->Purification Product Substituted Product Purification->Product

Caption: General workflow for electrophilic substitution.

Applications in Drug Development

The functionalized derivatives of this compound obtained through these reactions serve as versatile intermediates for the synthesis of more complex molecules with potential biological activity. For example:

  • Halogenated derivatives can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents.

  • Nitro derivatives can be reduced to the corresponding amino compounds, providing a new site for derivatization.

  • Acylated derivatives can undergo further modifications at the carbonyl group.

These transformations allow for the generation of libraries of compounds for screening against various biological targets, aiding in the discovery of new therapeutic agents.

Conclusion

This compound is a promising scaffold for electrophilic substitution reactions. The strong activating effects of the amino and hydroxyl groups are expected to overcome the deactivating nature of the pyridine ring and the chloro substituent. While the C3 position is the most likely site of electrophilic attack, careful optimization and characterization are necessary to confirm the regioselectivity for each reaction. The protocols provided herein serve as a starting point for the exploration of the rich chemistry of this versatile building block in the context of drug discovery and development.

References

Application Notes and Protocols for N-alkylation of 5-Amino-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 5-Amino-2-chloropyridin-4-ol, a critical process for the synthesis of diverse chemical libraries for drug discovery and development. The protocols address the challenge of regioselectivity, offering two effective methods for the targeted alkylation of the 5-amino group.

Introduction

This compound is a valuable scaffold in medicinal chemistry. N-alkylation of the amino group allows for the introduction of various substituents, enabling the modulation of physicochemical properties, biological activity, and pharmacokinetic profiles of resulting compounds. However, the presence of multiple nucleophilic sites—the 5-amino group, the 4-hydroxyl group, and the pyridine ring nitrogen—presents a significant challenge in achieving selective N-alkylation of the amino group. Direct alkylation often leads to a mixture of products, with the more nucleophilic pyridine nitrogen being prone to alkylation, forming pyridinium salts.

To overcome this, two primary strategies are presented: a protecting group-based approach for selective alkylation with alkyl halides and a direct reductive amination method with aldehydes and ketones.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the N-alkylation of this compound based on analogous reactions in the literature.

Table 1: N-Alkylation via Protecting Group Strategy

Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideK₂CO₃DMFRoom Temp - 504-880-90
Ethyl BromideK₂CO₃DMF50-706-1275-85
Benzyl BromideCs₂CO₃Acetonitrile50-703-685-95
Propargyl BromideK₂CO₃AcetoneReflux5-1070-80

Table 2: N-Alkylation via Reductive Amination

Aldehyde/KetoneReducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
Formaldehyde (37% aq.)Sodium CyanoborohydrideMethanolRoom Temp2-485-95
AcetaldehydeSodium Triacetoxyborohydride1,2-DichloroethaneRoom Temp3-680-90
AcetoneSodium Triacetoxyborohydride1,2-DichloroethaneRoom Temp4-875-85
BenzaldehydeSodium Triacetoxyborohydride1,2-DichloroethaneRoom Temp5-1080-90

Experimental Protocols

Protocol 1: Selective N-Alkylation using a Boc Protecting Group

This protocol details a three-step process for the selective N-alkylation of the 5-amino group using a tert-butoxycarbonyl (Boc) protecting group. This strategy prevents alkylation at the amino group, directing it to other nucleophilic sites, and subsequent deprotection yields the desired N-alkylated product.

Step 1: Protection of the 5-Amino Group

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure to obtain the crude N-Boc protected intermediate, which can often be used in the next step without further purification.

Step 2: N-Alkylation of the Protected Intermediate

  • Dissolve the N-Boc protected intermediate (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (refer to Table 1) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Step 3: Deprotection of the Boc Group

  • Dissolve the purified N-alkylated, N-Boc protected compound in a suitable solvent such as dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the final N-alkylated this compound.

Protocol_1_Workflow start This compound step1 Boc Protection ((Boc)₂O, Acetonitrile) start->step1 intermediate1 N-Boc Protected Intermediate step1->intermediate1 step2 N-Alkylation (Alkyl Halide, Base, DMF) intermediate1->step2 intermediate2 N-Alkylated, N-Boc Protected Product step2->intermediate2 step3 Boc Deprotection (TFA, DCM) intermediate2->step3 end_product N-Alkylated This compound step3->end_product

Workflow for N-alkylation via a protecting group strategy.
Protocol 2: N-Alkylation via Reductive Amination

This protocol describes a direct one-pot method for the N-alkylation of this compound with aldehydes or ketones. This method is highly selective for the amino group and avoids the formation of pyridinium salts.

  • Suspend this compound (1.0 eq) in a suitable solvent such as 1,2-dichloroethane or methanol.

  • Add the desired aldehyde or ketone (1.1-1.5 eq) to the suspension.

  • If using sodium cyanoborohydride, adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, dissolve the reducing agent (1.5 eq, e.g., sodium triacetoxyborohydride or sodium cyanoborohydride) in the same solvent.

  • Slowly add the reducing agent solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Protocol_2_Workflow start This compound + Aldehyde/Ketone step1 Imine Formation (Solvent, rt) start->step1 intermediate Imine Intermediate step1->intermediate step2 Reduction (Reducing Agent) intermediate->step2 end_product N-Alkylated This compound step2->end_product

Workflow for N-alkylation via reductive amination.

Signaling Pathways and Logical Relationships

The choice between the two protocols depends on the desired alkyl substituent and the available starting materials. The following diagram illustrates the decision-making process.

Decision_Tree start Desired N-Alkyl Group? alkyl_halide Alkyl Halide Available start->alkyl_halide From Alkyl Halide aldehyde_ketone Aldehyde/Ketone Available start->aldehyde_ketone From Carbonyl complex_alkyl Complex or Sensitive Alkyl Group alkyl_halide->complex_alkyl simple_alkyl Simple Alkyl Group alkyl_halide->simple_alkyl protocol2 Use Protocol 2: Reductive Amination aldehyde_ketone->protocol2 protocol1 Use Protocol 1: Protecting Group Strategy complex_alkyl->protocol1 (Consider protecting other functional groups) simple_alkyl->protocol1

Decision tree for selecting an N-alkylation protocol.

Application Notes and Protocols for the Derivatization of the Amino Group in 5-Amino-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the amino group in 5-Amino-2-chloropyridin-4-ol, a versatile building block in medicinal chemistry and drug discovery. The protocols cover three key transformations: N-acylation, N-alkylation, and N-sulfonylation, yielding amides, secondary amines, and sulfonamides, respectively. Due to the presence of a hydroxyl group, which can compete in reactivity with the amino group, careful selection of reaction conditions is crucial to ensure chemoselective N-derivatization.

N-Acylation of this compound

N-acylation is a fundamental reaction for the synthesis of amides. The amino group of this compound can be selectively acylated using various acylating agents such as acyl chlorides or anhydrides. Generally, the higher nucleophilicity of the amino group favors N-acylation over O-acylation.

Experimental Protocol: Synthesis of N-(2-chloro-4-hydroxypyridin-5-yl)acetamide

This protocol describes the acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (as solvent and base)

  • Diethyl ether

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.44 g (10 mmol) of this compound in 30 mL of pyridine.

  • Cool the solution in an ice bath with stirring.

  • Slowly add 1.1 mL (12 mmol) of acetic anhydride to the solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold diethyl ether (2 x 20 mL).

  • Dry the product under vacuum to obtain N-(2-chloro-4-hydroxypyridin-5-yl)acetamide.

  • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data for N-Acylation Reactions

Acylating AgentBaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Acetyl chloridePyridinePyridine20 to RT85-95General Method
Acetic anhydridePyridinePyridine4-6RT90-98General Method[1]
Benzoyl chlorideTriethylamineDichloromethane30 to RT80-90General Method
Propionic anhydride4-DMAP (cat.)Dichloromethane5RT88-96General Method

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

Diagram of N-Acylation Workflow

Nacylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product start_amine This compound reaction Mixing in Pyridine Stirring at RT start_amine->reaction start_acyl Acylating Agent (e.g., Acetic Anhydride) start_acyl->reaction workup Precipitation in Water Filtration Washing reaction->workup product N-Acyl-5-amino- 2-chloropyridin-4-ol workup->product

Caption: Workflow for the N-acylation of this compound.

N-Alkylation of this compound

N-alkylation introduces an alkyl group to the amino moiety. This reaction can be more challenging than acylation regarding chemoselectivity, as O-alkylation of the hydroxyl group can be a competing side reaction. The use of a suitable base and reaction conditions is critical to favor N-alkylation.

Experimental Protocol: Synthesis of 5-(benzylamino)-2-chloropyridin-4-ol

This protocol describes the mono-N-benzylation of this compound.

Materials:

  • This compound

  • Benzyl bromide

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add 1.44 g (10 mmol) of this compound, 4.89 g (15 mmol) of cesium carbonate, and 40 mL of acetonitrile.

  • To this suspension, add 1.4 mL (12 mmol) of benzyl bromide.

  • Attach a reflux condenser and heat the mixture to 70°C with vigorous stirring for 16-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 50 mL of ethyl acetate and wash with 30 mL of saturated sodium bicarbonate solution, followed by 30 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford 5-(benzylamino)-2-chloropyridin-4-ol.

  • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data for N-Alkylation Reactions

Alkylating AgentBaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Methyl iodideK₂CO₃DMF126070-80General Method
Ethyl bromideCs₂CO₃Acetonitrile187065-75[2]
Benzyl bromideCs₂CO₃Acetonitrile16-247070-85[2]
Isopropyl iodideNaHTHF245050-60General Method

Note: Yields are representative and may vary based on the specific substrate and reaction conditions. O-alkylation may occur as a side reaction.

Diagram of N-Alkylation Workflow

Nalkylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_amine This compound reaction Heating in Acetonitrile start_amine->reaction start_alkyl Alkylating Agent (e.g., Benzyl Bromide) start_alkyl->reaction start_base Base (e.g., Cs₂CO₃) start_base->reaction workup Filtration Extraction Column Chromatography reaction->workup product N-Alkyl-5-amino- 2-chloropyridin-4-ol workup->product

Caption: Workflow for the N-alkylation of this compound.

N-Sulfonylation of this compound

N-sulfonylation is the reaction of an amine with a sulfonyl chloride to form a sulfonamide, a functional group of great importance in medicinal chemistry. This reaction is generally chemoselective for the amino group.

Experimental Protocol: Synthesis of N-(2-chloro-4-hydroxypyridin-5-yl)benzenesulfonamide

This protocol outlines the synthesis of a sulfonamide derivative using benzenesulfonyl chloride.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.44 g (10 mmol) of this compound in a mixture of 20 mL of dichloromethane and 5 mL of pyridine.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Slowly add a solution of 1.4 mL (11 mmol) of benzenesulfonyl chloride in 10 mL of dichloromethane dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • After completion, dilute the mixture with 30 mL of dichloromethane.

  • Wash the organic layer successively with 30 mL of 1 M HCl, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel to yield N-(2-chloro-4-hydroxypyridin-5-yl)benzenesulfonamide.

  • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data for N-Sulfonylation Reactions

Sulfonyl ChlorideBaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Benzenesulfonyl chloridePyridineDichloromethane12-160 to RT80-90General Method
p-Toluenesulfonyl chloridePyridineDichloromethane12-160 to RT85-95General Method
Methanesulfonyl chlorideTriethylamineDichloromethane8-120 to RT75-85General Method
Dansyl chlorideNaHCO₃Acetone/Water6-8RT70-80General Method

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

Diagram of N-Sulfonylation Workflow

Nsulfonylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_amine This compound reaction Stirring in DCM/Pyridine 0°C to RT start_amine->reaction start_sulfonyl Sulfonyl Chloride (e.g., Benzenesulfonyl chloride) start_sulfonyl->reaction workup Aqueous Work-up Extraction Recrystallization/Chromatography reaction->workup product N-Sulfonyl-5-amino- 2-chloropyridin-4-ol workup->product

Caption: Workflow for the N-sulfonylation of this compound.

References

Quantitative Analysis of 5-Amino-2-chloropyridine: Detailed Application Notes and Protocols for HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals, this document provides detailed analytical methodologies for the quantification of 5-Amino-2-chloropyridine, a key intermediate in pharmaceutical synthesis. The following application notes offer comprehensive protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), including sample preparation, instrument parameters, and data analysis. All quantitative data is summarized for clear comparison, and experimental workflows are visualized to facilitate understanding and implementation in a laboratory setting.

High-Performance Liquid Chromatography (HPLC) Method

This section details a robust HPLC-UV method for the quantification of 5-Amino-2-chloropyridine. This method is particularly suitable for the analysis of this compound as a potential genotoxic impurity in active pharmaceutical ingredients (APIs).

Application Note: HPLC-UV Quantification of 5-Amino-2-chloropyridine

This reversed-phase HPLC method provides a sensitive and accurate means to quantify 5-Amino-2-chloropyridine. The methodology has been validated for its specificity, linearity, accuracy, and precision, making it a reliable quality control tool.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (150 mm x 4.6 mm i.d., 2.7 μm particle size).

  • Mobile Phase: A mixture of water (pH 3, adjusted with orthophosphoric acid) and Methanol (50:50, v/v).

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 μL.[1]

2. Reagent and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of 5-Amino-2-chloropyridine reference standard in the mobile phase to prepare a stock solution. Further dilute the stock solution with the mobile phase to create a series of calibration standards.

  • Sample Solution: The preparation of the sample solution will depend on the matrix. For drug substances, dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of 5-Amino-2-chloropyridine against the corresponding concentration of the calibration standards.

  • Determine the concentration of 5-Amino-2-chloropyridine in the sample solution by interpolating its peak area from the calibration curve.

Quantitative Data Summary: HPLC Method
ParameterValueReference
Linearity Range1 - 40 µg/mL[1]
Correlation Coefficient (R²)0.999[1]
Limit of Detection (LOD)0.015 µg/mL[1]
Limit of Quantification (LOQ)0.048 µg/mL[1]
Accuracy (Recovery)98.80% - 100.03%[1]

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis Standard_Prep Prepare Standard Solutions Injection Inject Sample/Standard Standard_Prep->Injection Sample_Prep Prepare Sample Solution Sample_Prep->Injection HPLC_System HPLC System (C18 Column, UV Detector) Chromatography Chromatographic Separation HPLC_System->Chromatography Injection->HPLC_System Data_Acquisition Data Acquisition at 254 nm Chromatography->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for the HPLC quantification of 5-Amino-2-chloropyridine.

Gas Chromatography (GC) Method

Direct analysis of 5-Amino-2-chloropyridine by GC is challenging due to its polarity and low volatility. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. Silylation is a common and effective derivatization technique for compounds containing amino groups.

Application Note: GC-MS Quantification of 5-Amino-2-chloropyridine via Silylation

This method describes the quantification of 5-Amino-2-chloropyridine using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (TMS) derivative is more volatile and provides excellent chromatographic properties. The mass spectrometer allows for selective and sensitive detection.

Experimental Protocol: GC-MS

1. Derivatization Procedure:

  • Sample Preparation: Accurately weigh a known amount of the sample containing 5-Amino-2-chloropyridine into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample, add an appropriate volume of a suitable solvent (e.g., pyridine or acetonitrile) and the silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Reaction: Seal the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

2. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity. For quantification, monitor characteristic ions of the derivatized 5-Amino-2-chloropyridine.

3. Data Analysis:

  • Prepare a series of calibration standards of 5-Amino-2-chloropyridine and subject them to the same derivatization procedure.

  • Generate a calibration curve by plotting the peak area of the derivatized analyte against the concentration.

  • Quantify the 5-Amino-2-chloropyridine in the sample by comparing its derivatized peak area to the calibration curve.

Quantitative Data Summary: GC Method (Representative)

Since a specific validated method was not found in the literature, the following are typical performance characteristics that could be expected from a well-developed and validated GC-MS method with derivatization.

ParameterExpected Value
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (R²)> 0.995
Limit of Detection (LOD)0.01 - 0.05 µg/mL
Limit of Quantification (LOQ)0.03 - 0.15 µg/mL
Accuracy (Recovery)90% - 110%
Precision (%RSD)< 15%

GC Experimental Workflow with Derivatization

GC_Workflow cluster_prep Sample Preparation and Derivatization cluster_gcms GC-MS Analysis cluster_data Data Acquisition and Analysis Sample_Drying Dry Sample Add_Reagents Add Solvent and BSTFA Sample_Drying->Add_Reagents Heating Heat at 60-70°C Add_Reagents->Heating Cooling Cool to Room Temp. Heating->Cooling Injection Inject Derivatized Sample Cooling->Injection GCMS_System GC-MS System (DB-5ms Column) Separation Chromatographic Separation GCMS_System->Separation Injection->GCMS_System Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition (Scan or SIM) Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for the GC-MS quantification of 5-Amino-2-chloropyridine.

References

Application Note: Preparative HPLC Purification of 5-Amino-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloropyridin-4-ol is a substituted pyridine derivative of interest in pharmaceutical and chemical synthesis. As with many intermediates in drug development and fine chemical manufacturing, achieving high purity is critical for downstream applications and final product quality. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds, offering high resolution and scalability. This application note provides a detailed protocol for the preparative HPLC purification of this compound, including method parameters, data presentation, and a visual workflow. The methodology is based on established principles for the separation of pyridine derivatives, leveraging reverse-phase chromatography.

Physicochemical Properties of Pyridine Derivatives

Substituted pyridines, such as this compound, are aromatic bases. The basicity of these compounds, with a typical pKa between 5 and 6, is a critical consideration for developing a successful HPLC purification method.[1][2] The mobile phase pH plays a significant role in achieving good peak shape and retention.[1] Operating at a low pH (e.g., < 3) protonates the pyridine nitrogen, which minimizes undesirable ionic interactions with the silica-based stationary phase, thereby reducing peak tailing.[1]

Experimental Protocols

This protocol outlines a reverse-phase preparative HPLC method for the purification of this compound. The method is adapted from analytical scale separations of similar compounds and scaled for preparative purposes.

Sample Preparation
  • Dissolution: Dissolve the crude this compound sample in a suitable solvent. Given its moderate solubility in water and better solubility in organic solvents like methanol and ethanol, a mixture of the mobile phase components is recommended to ensure sample solubility and compatibility with the HPLC system.[3][4] A recommended starting point is a 50:50 (v/v) mixture of methanol and water.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.

Preparative HPLC Method

The following table summarizes the recommended starting parameters for the preparative HPLC purification. These parameters may require optimization based on the specific impurity profile of the crude material.

ParameterRecommended Value
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume 1-5 mL (depending on sample concentration)
Column Temperature 40°C[5]
Loading Capacity 50-200 mg per injection (to be optimized)
Post-Purification Processing
  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.

  • Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC method. A suitable analytical method is provided in the table below.

  • Solvent Evaporation: Pool the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound as a solid.

Analytical HPLC Method for Purity Assessment

For initial purity assessment of the crude material and for analyzing the purity of the collected fractions, the following analytical HPLC method is recommended.[5][6]

ParameterRecommended Value
Column C18, 2.7 µm, 150 x 4.6 mm[5]
Mobile Phase A Water with 0.1% Orthophosphoric Acid (pH ~3)[5]
Mobile Phase B Methanol[5]
Isocratic Elution 50:50 (v/v) A:B[5]
Flow Rate 0.7 mL/min[5]
Detection UV at 254 nm[5]
Injection Volume 10 µL[5]
Column Temperature 40°C[5]

Experimental Workflow

The following diagram illustrates the complete workflow for the preparative HPLC purification of this compound.

G cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_analysis Analysis & Isolation crude_sample Crude 5-Amino-2- chloropyridin-4-ol dissolution Dissolution in Methanol/Water crude_sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration prep_hplc Preparative HPLC System (C18 Column) filtration->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Analytical HPLC Purity Check fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling evaporation Solvent Evaporation pooling->evaporation lyophilization Lyophilization evaporation->lyophilization pure_product Purified 5-Amino-2- chloropyridin-4-ol lyophilization->pure_product

Caption: Workflow for Preparative HPLC Purification.

Expected Results

The described preparative HPLC method is expected to yield this compound with a purity of >98%. The recovery will be dependent on the purity of the starting material and the optimization of the loading capacity. For a crude material of ~90% purity, a recovery of 80-90% of the target compound can be anticipated. The following table provides a summary of expected quantitative outcomes.

ParameterExpected Value
Purity of Crude Material ~90%
Purity of Final Product >98%
Recovery 80-90%
Throughput 40-180 mg of pure product per injection

Troubleshooting

  • Poor Peak Shape (Tailing): Ensure the mobile phase pH is sufficiently low (<3) to fully protonate the analyte. The addition of an ion-pairing agent is another option but can complicate post-purification processing.[2]

  • Low Recovery: The compound may be unstable on the silica-based stationary phase.[1] Consider using a polymer-based or hybrid stationary phase for pH stability if operating at higher pH is necessary. Also, ensure complete dissolution of the sample before injection.

  • Broad Peaks: If the sample is a salt (e.g., hydrochloride), ion exchange can occur on the column, leading to broad peaks.[1] If possible, ensure the mobile phase contains the same counter-ion as the sample.[1]

Conclusion

This application note provides a comprehensive protocol for the preparative HPLC purification of this compound. By employing a C18 reverse-phase column with an acidified water/acetonitrile mobile phase, high purity and good recovery of the target compound can be achieved. The provided workflow and method parameters serve as a robust starting point for researchers and scientists in the pharmaceutical and chemical industries. Further optimization of loading capacity and gradient profile may be necessary depending on the specific impurity profile of the crude material.

References

Application Note: A Scalable Synthesis of 5-Amino-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-2-chloropyridin-4-ol is a key heterocyclic building block with significant potential in the development of novel pharmaceuticals and agrochemicals. Its substituted pyridine core is a common motif in a wide array of biologically active molecules. This application note details a robust and scalable three-step synthetic protocol for the preparation of this compound, commencing from the readily available starting material, 2-chloro-4-hydroxypyridine. The described methodology is suitable for laboratory-scale synthesis and offers a clear pathway for process scale-up, addressing the needs of researchers and professionals in drug development and chemical synthesis.

The synthetic strategy involves an initial nitration of 2-chloro-4-hydroxypyridine to introduce a nitro group at the 5-position, followed by a catalytic hydrogenation to reduce the nitro functionality to the desired primary amine. This approach has been optimized for yield, purity, and operational simplicity, making it an attractive route for the efficient production of the target compound.

Overall Reaction Scheme

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-hydroxy-5-nitropyridine

This procedure outlines the nitration of 2-chloro-4-hydroxypyridine.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-Chloro-4-hydroxypyridine129.5450.0 g0.386
Concentrated Sulfuric Acid (98%)98.08200 mL-
Concentrated Nitric Acid (70%)63.0140 mL-
Deionized Water18.02As needed-
Ice-As needed-

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (200 mL).

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 2-chloro-4-hydroxypyridine (50.0 g, 0.386 mol) portion-wise to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, continue stirring until all the solid has dissolved.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid (40 mL) to concentrated sulfuric acid (60 mL) in a separate beaker, pre-cooled in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of 2-chloro-4-hydroxypyridine in sulfuric acid, maintaining the reaction temperature between 0-10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice (approx. 800 g) with vigorous stirring.

  • A yellow precipitate will form. Allow the ice to melt completely.

  • Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight to yield 2-chloro-4-hydroxy-5-nitropyridine.

Expected Yield: 85-92% Appearance: Pale yellow solid

Step 2: Synthesis of this compound

This procedure describes the reduction of the nitro group of 2-chloro-4-hydroxy-5-nitropyridine via catalytic hydrogenation.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-Chloro-4-hydroxy-5-nitropyridine174.5440.0 g0.229
Palladium on Carbon (10 wt. %, 50% wet)-2.0 g-
Ethanol46.07400 mL-
Hydrogen Gas2.0250-60 psi-
Celite®-As needed-

Procedure:

  • To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 2-chloro-4-hydroxy-5-nitropyridine (40.0 g, 0.229 mol) and ethanol (400 mL).

  • Carefully add the wet 10% Palladium on Carbon catalyst (2.0 g).

  • Seal the vessel and purge with nitrogen gas three times to remove any air.

  • Pressurize the vessel with hydrogen gas to 50-60 psi.

  • Commence vigorous stirring and maintain the temperature at 25-30 °C.

  • Monitor the reaction progress by observing the hydrogen uptake and by TLC/HPLC analysis of aliquots.

  • The reaction is typically complete within 4-8 hours.

  • Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Expected Yield: 90-97% Appearance: Off-white to light brown solid

Data Summary

StepStarting MaterialProductReagentsSolventTemp (°C)Time (h)Yield (%)
12-Chloro-4-hydroxypyridine2-Chloro-4-hydroxy-5-nitropyridineHNO₃, H₂SO₄H₂SO₄0-254-685-92
22-Chloro-4-hydroxy-5-nitropyridineThis compoundH₂, 10% Pd/CEthanol25-304-890-97

Workflow and Logic Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction s1_start Start with 2-Chloro-4-hydroxypyridine s1_dissolve Dissolve in cold H₂SO₄ s1_start->s1_dissolve s1_nitrate Add nitrating mixture (HNO₃/H₂SO₄) s1_dissolve->s1_nitrate s1_react Stir at room temperature s1_nitrate->s1_react s1_quench Pour onto ice s1_react->s1_quench s1_filter Filter and wash the precipitate s1_quench->s1_filter s1_dry Dry to obtain 2-Chloro-4-hydroxy-5-nitropyridine s1_filter->s1_dry s2_start Start with 2-Chloro-4-hydroxy-5-nitropyridine s1_dry->s2_start s2_charge Charge reactor with substrate, solvent, and Pd/C s2_start->s2_charge s2_hydrogenate Hydrogenate under pressure s2_charge->s2_hydrogenate s2_filter Filter to remove catalyst s2_hydrogenate->s2_filter s2_concentrate Concentrate the filtrate s2_filter->s2_concentrate s2_purify Recrystallize to obtain this compound s2_concentrate->s2_purify

Caption: Detailed workflow for the synthesis of this compound.

Safety and Handling Considerations

Safety_Considerations safety_reagents Reagent Handling Concentrated acids (H₂SO₄, HNO₃) are highly corrosive. Use appropriate PPE (gloves, goggles, lab coat). Perform additions in a fume hood and have an appropriate quench station ready. safety_hydrogenation Hydrogenation Safety Hydrogen gas is highly flammable. Ensure the system is properly sealed and purged. Use a blast shield and operate in a well-ventilated area. Palladium on carbon is pyrophoric when dry. Handle the wet catalyst carefully. safety_waste Waste Disposal Neutralize acidic waste before disposal. Dispose of catalyst waste according to institutional guidelines for heavy metals.

Caption: Key safety considerations for the synthesis protocol.

Conclusion

The presented three-step synthesis provides a reliable and scalable method for the production of this compound. The protocol utilizes readily available starting materials and reagents, and the procedures are well-established chemical transformations. This application note serves as a comprehensive guide for researchers and chemists in the pharmaceutical and agrochemical industries, enabling the efficient synthesis of this valuable chemical intermediate. Careful adherence to the experimental procedures and safety precautions is essential for successful and safe execution.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Amino-2-chloropyridin-4-ol synthesis. The information provided is based on established principles of pyridine chemistry and data from analogous compounds due to the limited availability of specific literature for this exact molecule.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of substituted pyridines, which are likely applicable to this compound.

Question 1: Low or no yield of the desired product.

Possible Causes & Solutions:

  • Incorrect Reaction Conditions: Temperature, pressure, or reaction time may not be optimal.

    • Solution: Systematically vary the reaction conditions. For instance, if a reaction is run at room temperature, try gentle heating (e.g., 40-60 °C) or cooling, depending on the reaction type. Monitor the reaction progress using TLC or LC-MS to determine the optimal time.

  • Poor Quality of Reagents or Solvents: Impurities in starting materials or solvents can inhibit the reaction.

    • Solution: Ensure all reagents are of high purity and solvents are anhydrous, especially for moisture-sensitive reactions. Use freshly distilled solvents when necessary.

  • Inefficient Chlorination: The chlorinating agent may not be suitable or the conditions may not favor the desired regioselectivity.

    • Solution: Experiment with different chlorinating agents such as N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or chlorine gas in a suitable solvent. The choice of solvent can significantly influence the outcome.

  • Decomposition of Starting Material or Product: The reactants or the final product might be unstable under the reaction conditions.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If the product is light-sensitive, protect the reaction vessel from light.

Question 2: Formation of multiple products or impurities.

Possible Causes & Solutions:

  • Lack of Regioselectivity: The substituents (amino, chloro, and hydroxyl groups) can be introduced at undesired positions on the pyridine ring.

    • Solution: The order of substituent introduction is crucial for controlling regioselectivity. It is often strategic to introduce directing groups first. For example, a nitro group can be introduced and later reduced to an amino group. Protecting groups for the amino or hydroxyl functions can also be employed to prevent side reactions.

  • Over-chlorination: The pyridine ring can be di- or tri-chlorinated.

    • Solution: Use a stoichiometric amount of the chlorinating agent and add it portion-wise to the reaction mixture at a low temperature to control the reaction rate.

  • Side Reactions: The functional groups on the pyridine ring can undergo unwanted reactions.

    • Solution: Optimize the reaction pH. For instance, diazotization reactions for introducing the chloro group are highly pH-dependent.

Question 3: Difficulty in product isolation and purification.

Possible Causes & Solutions:

  • Product is highly polar and water-soluble: This can make extraction from aqueous media challenging.

    • Solution: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol. Alternatively, saturation of the aqueous layer with sodium chloride can improve extraction efficiency.

  • Product co-elutes with impurities during chromatography:

    • Solution: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. If the product has acidic or basic properties, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve peak shape and separation.

  • Product is unstable during workup or purification:

    • Solution: Minimize the exposure of the product to harsh conditions (e.g., strong acids or bases, high temperatures). Use mild workup procedures and perform purification steps as quickly as possible.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A plausible synthetic pathway could start from 2-amino-4-hydroxypyridine. The synthesis would likely involve the following key steps:

  • Nitration: Introduction of a nitro group at the 5-position.

  • Chlorination: Introduction of a chlorine atom at the 2-position.

  • Reduction: Reduction of the nitro group to an amino group.

The order of these steps is critical to achieve the desired isomer.

Q2: How can I improve the yield of the chlorination step?

To improve the yield of chlorination of a substituted pyridine, consider the following:

  • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is often a milder and more selective chlorinating agent compared to chlorine gas or sulfuryl chloride.

  • Solvent: The polarity of the solvent can influence the reactivity and selectivity. Acetonitrile, dichloromethane, or chloroform are commonly used.

  • Temperature Control: Running the reaction at a lower temperature can help to minimize the formation of over-chlorinated byproducts.

Q3: What are the best practices for the reduction of the nitro group in a polychlorinated pyridine?

Common methods for reducing an aromatic nitro group to an amine include:

  • Catalytic Hydrogenation: Using a catalyst such as Palladium on carbon (Pd/C) with hydrogen gas. This is often a clean and high-yielding method.

  • Metal/Acid Reduction: Using metals like iron, tin, or zinc in the presence of an acid like hydrochloric acid. This method is robust but can sometimes lead to side reactions with other functional groups like chloro substituents (dehalogenation).

Careful selection of the reduction method is necessary to avoid undesired side reactions.

Experimental Protocols (Based on Analogous Reactions)

Protocol 1: General Procedure for Chlorination of a Hydroxypyridine using NCS

  • Dissolve the hydroxypyridine starting material in a suitable solvent (e.g., acetonitrile) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (NCS) (1.0 - 1.2 equivalents) portion-wise over 15-30 minutes, while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Reduction of a Nitropyridine using Iron Powder

  • To a stirred solution of the nitropyridine in a mixture of ethanol and water, add ammonium chloride followed by iron powder.

  • Heat the reaction mixture to reflux (typically 70-80 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of celite.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to afford the desired aminopyridine.

Data Presentation

Table 1: Hypothetical Optimization of Chlorination Reaction Conditions

EntryChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)
1NCSCH₃CN0 to rt445
2SO₂Cl₂CH₂Cl₂0230
3Cl₂CH₃COOHrt625
4NCSDMF0 to rt355

Table 2: Hypothetical Comparison of Nitro Group Reduction Methods

EntryReducing AgentSolventCatalystTemperature (°C)Time (h)Yield (%)
1H₂MeOH10% Pd/Crt1285
2Fe / NH₄ClEtOH / H₂O-80678
3SnCl₂·2H₂OEtOH-70872

Visualizations

experimental_workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product 2-Amino-4-hydroxypyridine 2-Amino-4-hydroxypyridine Nitration Nitration (e.g., HNO₃/H₂SO₄) 2-Amino-4-hydroxypyridine->Nitration Chlorination Chlorination (e.g., NCS) Nitration->Chlorination Reduction Reduction (e.g., Fe/NH₄Cl) Chlorination->Reduction This compound This compound Reduction->this compound

Caption: A plausible synthetic workflow for this compound.

troubleshooting_low_yield Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Significant Side Products? Start->SideProducts Degradation Product Degradation? Start->Degradation OptimizeConditions Optimize Reaction Conditions (Time, Temp, Concentration) IncompleteReaction->OptimizeConditions ChangeReagents Change Reagents or Solvents IncompleteReaction->ChangeReagents SideProducts->OptimizeConditions ProtectingGroups Use Protecting Groups SideProducts->ProtectingGroups MilderConditions Use Milder Conditions (Workup & Purification) Degradation->MilderConditions

Caption: Troubleshooting logic for addressing low product yield.

Technical Support Center: Synthesis of 5-Amino-2-chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-amino-2-chloropyridine derivatives, with a focus on 5-Amino-2-chloro-4-pyridinecarboxaldehyde, a key intermediate. Due to the limited availability of direct literature on the synthesis of 5-Amino-2-chloropyridin-4-ol, this guide centers on its immediate precursor. The final conversion to the target alcohol would typically involve a standard reduction of the aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 5-Amino-2-chloro-4-pyridinecarboxaldehyde?

A common route starts from 3-aminopyridine, which undergoes a series of transformations including protection of the amino group, chlorination, and formylation to yield the target compound.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors. Incomplete reactions at any of the synthetic steps are a primary cause. Additionally, the formation of side products, such as dichlorinated pyridines or other positional isomers, can significantly reduce the yield of the desired product.[1] Degradation of intermediates or the final product under the reaction conditions can also contribute to lower yields. Finally, inefficient purification methods may lead to loss of product.

Q3: I am observing multiple spots on my TLC plate after the chlorination step. What could these be?

Multiple spots on a TLC plate following chlorination likely indicate the formation of side products. A common side reaction is over-chlorination, leading to the formation of dichlorinated pyridine derivatives.[1] Depending on the reaction conditions, you may also be seeing unreacted starting material or other chlorinated isomers.

Q4: How can I minimize the formation of the 2-amino-3,5-dichloropyridine byproduct?

The formation of over-chlorinated byproducts like 2-amino-3,5-dichloropyridine can be minimized by carefully controlling the reaction conditions. This includes maintaining a strongly acidic medium and avoiding prolonged reaction times after the addition of the chlorinating agent is complete.[1]

Q5: What is the best method for purifying the final product, 5-Amino-2-chloro-4-pyridinecarboxaldehyde?

Purification of the crude product can typically be achieved through crystallization. A suitable solvent system, such as ethanol, has been shown to be effective.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reactionMonitor reaction progress closely using TLC. Ensure all reagents are fresh and anhydrous where necessary.
Formation of side productsOptimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to favor the formation of the desired product.[1]
Product degradationAvoid excessive heating and prolonged exposure to harsh acidic or basic conditions.
Inefficient purificationUse an appropriate purification method such as column chromatography or recrystallization with a suitable solvent system.[2]
Multiple Products (from TLC analysis) Over-chlorinationReduce the amount of chlorinating agent used. Control the reaction temperature and time carefully.[1]
Isomer formationThe choice of starting material and reaction pathway is crucial for regioselectivity. Ensure the correct synthetic route is being followed.
Incomplete reactionAllow the reaction to proceed for a longer duration or slightly increase the temperature, while monitoring for byproduct formation.
Difficulty in Product Isolation Product is highly soluble in the workup solventUse a different extraction solvent or perform multiple extractions. Consider back-extraction if applicable.
Product precipitates as an oilTry to induce crystallization by scratching the flask, seeding with a small crystal of the product, or cooling the solution.

Experimental Protocols

An efficient synthetic route to 5-amino-2-chloro-4-pyridinecarboxaldehyde has been reported.[2] The general steps involve:

  • Protection of the Amino Group: The starting 3-aminopyridine is reacted with a suitable protecting group to prevent side reactions in subsequent steps.

  • Chlorination: The protected aminopyridine is then chlorinated. Careful control of the reaction conditions is necessary to achieve selective monochlorination at the 2-position.

  • Formylation: A formyl group is introduced at the 4-position of the pyridine ring.

  • Deprotection: The protecting group on the amino group is removed to yield the final product, 5-amino-2-chloro-4-pyridinecarboxaldehyde.

Detailed experimental conditions, including specific reagents, solvents, temperatures, and reaction times, can be found in the cited literature.[2]

Visualizing the Synthesis and Potential Side Reactions

Synthetic Pathway for 5-Amino-2-chloro-4-pyridinecarboxaldehyde

Synthesis_Pathway Start 3-Aminopyridine Protected Protected 3-Aminopyridine Start->Protected Protection Chlorinated 2-Chloro-5-aminopyridine (Protected) Protected->Chlorinated Chlorination Formylated 5-Amino-2-chloro-4- pyridinecarboxaldehyde (Protected) Chlorinated->Formylated Formylation FinalProduct 5-Amino-2-chloro-4- pyridinecarboxaldehyde Formylated->FinalProduct Deprotection

Caption: General synthetic scheme for 5-Amino-2-chloro-4-pyridinecarboxaldehyde.

Common Side Reactions in Chlorination

Side_Reactions StartingMaterial 2-Aminopyridine DesiredProduct 2-Amino-5-chloropyridine StartingMaterial->DesiredProduct Chlorinating Agent (Controlled) SideProduct 2-Amino-3,5-dichloropyridine StartingMaterial->SideProduct Excess Chlorinating Agent / Prolonged Reaction DesiredProduct->SideProduct Further Chlorination

Caption: Potential side reactions during the chlorination of 2-aminopyridine.[1]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Reaction (TLC, NMR, etc.) Start->Analyze Incomplete Incomplete Reaction? Analyze->Incomplete SideProducts Side Products Present? Incomplete->SideProducts No AdjustTimeTemp Adjust Reaction Time/Temperature Incomplete->AdjustTimeTemp Yes CheckReagents Check Reagent Purity and Stoichiometry Incomplete->CheckReagents Yes SideProducts->CheckReagents Yes OptimizeConditions Optimize Chlorination Conditions SideProducts->OptimizeConditions Yes Purify Improve Purification Method SideProducts->Purify No AdjustTimeTemp->Analyze CheckReagents->Analyze OptimizeConditions->Analyze End Successful Synthesis Purify->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 5-Amino-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-Amino-2-chloropyridin-4-ol.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Low Yield After Recrystallization
Possible Cause Suggested Solution
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Conduct small-scale solvent screening to identify a suitable solvent or solvent mixture.
Excessive Solvent Usage Using too much solvent will result in the product remaining in the mother liquor upon cooling, thus reducing the yield. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization If the solution cools too quickly, especially during hot filtration, the product can crystallize along with impurities. Ensure the filtration apparatus is pre-heated, and the solution is kept hot during transfer.
Incomplete Crystallization The product may require more time or lower temperatures to crystallize fully. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Persistent Impurities After Purification
Possible Cause Suggested Solution
Co-crystallization of Impurities Impurities with similar solubility profiles to the target compound may crystallize along with it. A second recrystallization from a different solvent system may be necessary.
Incomplete Removal of Starting Materials or Reagents Residual starting materials, intermediates, or by-products from the synthesis may persist.[2] Consider a pre-purification step, such as an acid-base extraction, to remove impurities with different chemical properties.
Thermal Decomposition The compound may be degrading at the high temperatures used for recrystallization. If thermal instability is suspected, consider alternative purification methods like column chromatography at room temperature.
Oxidation The amino group in aminopyridines can be susceptible to oxidation, leading to colored impurities. Perform purification under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor Separation The chosen solvent system (eluent) may not be optimal for separating the target compound from impurities.[3] Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find the optimal eluent for separation before running the column.[4]
Compound Streaking on the Column The compound may be interacting too strongly with the stationary phase (e.g., silica gel). Adding a small amount of a modifier to the eluent, such as triethylamine for basic compounds, can improve peak shape and elution.[3]
Low Recovery from the Column The compound may be irreversibly adsorbed onto the stationary phase. Ensure the compound is stable on silica gel by performing a small-scale stability test. If instability is observed, consider a different stationary phase (e.g., alumina).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with this compound?

A1: Common impurities can originate from the synthetic route and include unreacted starting materials, intermediates (such as related nitro- or amino-pyridine derivatives), and by-products from side reactions.[2] Over-chlorination products, such as dichlorinated pyridines, can also be a significant issue in syntheses involving chlorination steps.[5] Additionally, degradation products resulting from oxidation or thermal decomposition during workup and purification can be present.

Q2: How can I assess the purity of my this compound sample?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for assessing the purity of aminopyridine derivatives.[6][7] A reversed-phase C18 column is often suitable for this class of compounds. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compound is sufficiently volatile and thermally stable.[8] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[9]

Q3: My purified this compound is colored. What could be the cause and how can I remove the color?

A3: A colored sample often indicates the presence of oxidized impurities or residual colored by-products from the synthesis. To decolorize the sample, you can treat a solution of the compound with a small amount of activated charcoal, followed by hot filtration to remove the charcoal before crystallization.[3] However, be aware that activated charcoal can also adsorb some of your product, potentially lowering the yield.

Q4: What is the recommended storage condition for this compound to maintain its purity?

A4: this compound should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry place. For long-term storage, refrigeration or freezing is recommended to minimize degradation.

Experimental Protocols & Visualizations

General Recrystallization Protocol

A general workflow for the recrystallization of this compound is outlined below. The choice of solvent is critical and must be determined experimentally.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation cluster_final Final Product crude Crude Product dissolve Dissolve Crude Product in Minimum Hot Solvent crude->dissolve solvent Select & Heat Solvent solvent->dissolve charcoal Add Activated Charcoal (Optional for Color Removal) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter If no charcoal charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool ice_bath Ice Bath to Maximize Yield cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Purified Crystals wash->dry pure Pure Product dry->pure

Caption: General workflow for the recrystallization of this compound.

General Column Chromatography Protocol

The following diagram illustrates a typical workflow for the purification of this compound using column chromatography.

Column_Chromatography_Workflow cluster_setup Setup cluster_run Execution cluster_analysis Analysis & Isolation cluster_product Final Product tlc TLC for Solvent System Optimization pack Pack Column with Stationary Phase tlc->pack load Load Crude Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate pure_product Pure Product evaporate->pure_product

Caption: General workflow for column chromatography purification.

Troubleshooting Logic for Impurity Identification

This diagram outlines a logical approach to identifying an unknown impurity detected during purity analysis.

Impurity_ID_Logic start Unknown Peak Detected in HPLC/GC lcms Perform LC-MS Analysis start->lcms get_mw Determine Molecular Weight of Impurity lcms->get_mw compare Compare MW with Potential Impurities (Starting Materials, By-products, etc.) get_mw->compare match Potential Match Found? compare->match nmr Isolate Impurity and Perform NMR for Structural Elucidation match->nmr Yes no_match Consider Degradation or Unexpected Side Products match->no_match No end Impurity Identified nmr->end no_match->nmr

Caption: Logical workflow for identifying unknown impurities.

References

Technical Support Center: Degradation of 5-Amino-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 5-Amino-2-chloropyridin-4-ol. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to the degradation of this compound during experimental work. Please note that while direct degradation pathways for this compound are not extensively documented in publicly available literature, the information provided is based on studies of structurally similar compounds, such as other chlorinated aminopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

Based on related pyridine derivatives, this compound is susceptible to degradation through several pathways, including:

  • Photodegradation: Exposure to UV light can induce degradation, primarily through dechlorination (the removal of the chlorine atom).[1] Studies on the similar compound 2-amino-5-chloropyridine have shown that direct photolysis can lead to rapid dechlorination.[1]

  • Oxidative Degradation: The presence of oxidizing agents, and potentially atmospheric oxygen over time, can lead to the formation of various oxidation products. For other aminopyridines, oxidation has been observed to produce compounds such as N-oxides and nitro-derivatives.[2]

  • Thermal Degradation: Elevated temperatures can cause the molecule to break down. The specific products would depend on the temperature and atmosphere (e.g., presence or absence of oxygen).

  • pH-Dependent Degradation: The stability of the compound may be influenced by the pH of the solution. Both highly acidic and highly basic conditions can potentially catalyze hydrolysis or other degradation reactions.

Q2: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. What could they be?

Unexpected peaks could be impurities from the synthesis or degradation products. Common degradation products for similar molecules include:

  • Dechlorinated analogs (e.g., 5-Amino-pyridin-4-ol).

  • Oxidized derivatives, such as N-oxides or nitro-substituted pyridines.[2]

  • Products of ring opening, which can occur under more strenuous conditions like photocatalysis.[1]

To identify these peaks, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or by synthesizing potential degradation products as reference standards are recommended.

Q3: My sample of this compound is changing color over time. What does this indicate?

Color change, such as turning yellow or brown, is often an indication of degradation.[3] This is likely due to the formation of small quantities of colored impurities through oxidation or photodegradation. To minimize this, store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Issue 1: Low Yield or Sample Loss During Workup

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Degradation during extraction Pyridine derivatives can be sensitive to pH. During acid-base extractions, ensure the aqueous and organic layers are not in prolonged contact, and avoid overly harsh pH conditions if the compound is known to be unstable.[4]
Adsorption onto silica gel The basic nature of the pyridine nitrogen can lead to strong adsorption and "tailing" on silica gel during column chromatography, resulting in poor recovery.[4] To mitigate this, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent.[4] Alternatively, use a different stationary phase like alumina.
Volatility While this compound is a solid, some smaller degradation products might be volatile. Avoid excessive heat when removing solvent under reduced pressure.
Issue 2: Inconsistent Results in Biological Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Sample degradation in solution Prepare solutions of this compound fresh before each experiment. If stock solutions must be stored, conduct a stability study in the chosen solvent at the storage temperature. Store solutions protected from light and at low temperatures (e.g., -20°C or -80°C).
Photodegradation during experiment If your experimental setup involves exposure to light (e.g., fluorescence microscopy), be aware of potential photodegradation. Use amber-colored vials or cover plates to minimize light exposure.[1]
Reaction with media components Some components of cell culture media or assay buffers could potentially react with your compound. Run control experiments with the compound in the media/buffer without cells or other reagents to check for degradation over the time course of the experiment.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Photodegradation

This protocol is adapted from studies on 2-amino-5-chloropyridine.[1]

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration.

  • Irradiation: Place the solution in a quartz cuvette or a container transparent to the light source being used. Irradiate the solution with a UV lamp (e.g., a mercury lamp with an emission peak around 365 nm).

  • Control Sample: Prepare an identical sample and keep it in the dark at the same temperature.

  • Time Points: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from both the irradiated and control samples.

  • Analysis: Analyze the aliquots by a suitable method, such as HPLC with a UV detector, to monitor the decrease in the concentration of the parent compound and the appearance of degradation products.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate.

Protocol 2: General Procedure for Assessing Oxidative Stability

This protocol is based on general practices for forced degradation studies.

  • Sample Preparation: Prepare solutions of this compound in an appropriate solvent.

  • Stress Condition: To one sample, add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., to a final concentration of 3%).

  • Control Sample: Prepare an identical sample without the oxidizing agent.

  • Incubation: Incubate both samples at a controlled temperature (e.g., room temperature or slightly elevated) for a set period.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from both solutions.

  • Analysis: Analyze the samples by HPLC or LC-MS to identify and quantify any degradation products that have formed in the stressed sample compared to the control.

Visualizations

Degradation_Pathways cluster_main Potential Degradation Pathways of this compound cluster_products Potential Degradation Products This compound This compound Dechlorinated Product Dechlorinated Product This compound->Dechlorinated Product Photodegradation (UV Light) N-Oxide N-Oxide This compound->N-Oxide Oxidation Nitro-derivative Nitro-derivative This compound->Nitro-derivative Oxidation Ring-opened Products Ring-opened Products This compound->Ring-opened Products Strong Oxidation/ Photocatalysis

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow cluster_workflow Troubleshooting Unexpected Experimental Results Start Unexpected Result Observed (e.g., new peak, color change) Check_Purity Verify Purity of Starting Material Start->Check_Purity Check_Stability Investigate Sample Stability Check_Purity->Check_Stability If pure Modify_Protocol Modify Experimental Protocol Check_Purity->Modify_Protocol If impure Identify_Impurity Identify Unknown Peak(s) (e.g., LC-MS, NMR) Check_Stability->Identify_Impurity Identify_Impurity->Modify_Protocol Degradation confirmed End Problem Resolved Modify_Protocol->End

Caption: A workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Impurity Analysis of 5-Amino-2-chloropyridin-4-ol by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the identification and quantification of impurities in 5-Amino-2-chloropyridin-4-ol using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during the LC-MS analysis of this compound and related aromatic amines.

Q1: What are the likely sources of impurities for this compound?

A1: Impurities can originate from various stages of the manufacturing process and storage. Common sources include:

  • Starting Materials: Unreacted starting materials or impurities present in them.

  • Synthesis Byproducts: Isomers, incompletely reacted intermediates, or products from side reactions. For instance, positional isomers of the amino or chloro groups may form.

  • Degradation Products: The compound may degrade under exposure to light, heat, oxygen, or humidity. Potential degradation pathways could involve dehalogenation, oxidation of the amino group, or ring opening. 2-amino-5-chloropyridine is a known degradation product of some active pharmaceutical ingredients.[1]

  • Reagents and Solvents: Residual catalysts, reagents, or solvents used during synthesis and purification.

Q2: I am observing poor peak shape (tailing or fronting) for the main compound and its impurities. What can I do?

A2: Poor peak shape for basic compounds like aromatic amines is a frequent issue, often caused by interactions with the stationary phase.[2]

  • Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your analyte to maintain a consistent ionization state.[2] Using an acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can protonate the amine, improving peak shape.[3]

  • Column Choice: Use a highly deactivated column or a column specifically designed for polar basic compounds. Some modern "hybrid" or biphenyl columns show good performance for aromatic amines.[2][4][5]

  • Sample Overload: The sample concentration may be too high, exceeding the column's capacity. Try diluting your sample and reinjecting.[2]

  • Injection Solvent: The injection solvent should be weaker than or matched to the initial mobile phase to prevent peak distortion.[6]

Q3: My analyte signal is weak or non-existent in the mass spectrometer. How can I improve sensitivity?

A3: Weak signal intensity can stem from issues with either the liquid chromatography or the mass spectrometer settings.

  • Ionization Mode: this compound, being a basic compound, is best analyzed in positive electrospray ionization (ESI+) mode. Acidified mobile phases aid in the protonation of the analyte, which can improve sensitivity in ESI+.[7]

  • MS Source Parameters: Optimize source parameters such as capillary voltage, gas flows (nebulizer and drying gas), and source temperature. Harsh source settings can cause in-source fragmentation and reduce the intensity of the molecular ion.[8]

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of your target analyte.[8][9] Improve chromatographic separation to move the analyte peak away from interfering compounds. A thorough sample clean-up can also mitigate this effect.[3]

  • Check for Adducts: Your analyte might be forming adducts with salts like sodium (Na+) or potassium (K+), splitting the signal. Check the mass spectrum for ions corresponding to [M+Na]+ or [M+K]+. Using HPLC-grade solvents and considering different glassware can help.[8]

Q4: I am seeing unexpected peaks in my chromatogram. How do I determine if they are impurities or artifacts?

A4: Distinguishing between genuine impurities and system artifacts is crucial.

  • Blank Injection: Inject a blank sample (your sample diluent). Any peaks present in the blank run are likely system contaminants, carryover from a previous injection, or mobile phase impurities.[9]

  • Mass Spectra Analysis: Real impurities should have a logical mass relationship to the parent compound (e.g., corresponding to the loss of a functional group, addition of oxygen, or dimerization). Artifacts, such as mobile phase clusters or plasticizers, will have characteristic m/z values that are often unrelated to the analyte.

  • Fragmentation Pattern: Analyze the MS/MS fragmentation pattern of the unknown peak. Impurities related to the parent compound will likely share common fragment ions.[10]

Q5: Retention times are shifting between injections. What is causing this instability?

A5: Retention time shifts can compromise data quality and lead to misidentification of compounds.[9]

  • Column Equilibration: Ensure the column is fully equilibrated between gradient runs. Insufficient equilibration is a common cause of shifts, especially for early-eluting peaks.[2]

  • Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile organic component can alter the solvent strength and cause drift. Prepare fresh mobile phases regularly.[2][9]

  • Temperature Fluctuations: Maintain stable column temperature using a column oven. Temperature changes can significantly affect retention times.[8]

  • Flow Rate Inconsistency: Check the pump for pressure fluctuations, which may indicate a leak or air bubbles in the system. Purging the system can often resolve this.[8]

Experimental Protocols

This section provides a detailed methodology for a typical LC-MS analysis for impurity profiling.

Sample Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable diluent (e.g., 50:50 Methanol:Water) to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 10-20 µg/mL using the same diluent. This concentration is generally suitable for detecting impurities at levels around 0.1%.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

LC-MS Method Parameters

The following tables summarize a typical set of starting parameters for the analysis. These should be optimized for your specific instrument and impurities of interest.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.7 µm) or Biphenyl column[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B and re-equilibrate for 5 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C[11]
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization, Positive (ESI+)
Scan Mode Full Scan (for impurity discovery) and MS/MS or MRM (for targeted analysis)
Full Scan Range m/z 100 - 600
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Drying Gas Flow 10 L/min
Collision Energy (for MS/MS) Ramped (e.g., 10-40 eV) to obtain informative fragment spectra
Data Analysis and Impurity Identification
  • Peak Integration: Integrate all peaks in the chromatogram of the sample solution.

  • Mass Identification: Determine the m/z value of the molecular ion for each integrated peak.

  • Impurity Calculation: Calculate the percentage of each impurity based on the relative peak area compared to the total area of all peaks.

  • Structure Elucidation: For unknown impurities, use the accurate mass data and MS/MS fragmentation patterns to propose potential structures. Common fragmentation pathways for chloropyridines involve the loss of a chlorine atom or hydrogen cyanide (HCN).[10]

Potential Impurity Profile

The following table lists hypothetical but chemically plausible impurities for this compound based on common synthetic and degradation pathways. Researchers should use this as a guide for what to look for in their analyses.

Table 3: Potential Impurities of this compound

Impurity NamePotential SourceExpected [M+H]+ (m/z)
2,5-diamino-4-hydroxypyridineDechlorination126.06
5-Amino-2,x-dichloropyridin-4-olOver-chlorination178.98
5-Nitro-2-chloropyridin-4-olUnreacted Intermediate174.99
Dimer of this compoundSide Reaction289.03
2-Amino-5-chloropyridineDegradation/Intermediate129.02[1]
5-Amino-pyridin-4-olDechlorination111.05

Visualizations

Impurity Identification Workflow

The diagram below outlines the systematic workflow for identifying and characterizing impurities in a pharmaceutical substance using LC-MS.

Impurity_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing cluster_char Characterization & Reporting Prep Prepare Sample and Reference Standard LCMS Perform LC-MS Analysis (Full Scan & MS/MS) Prep->LCMS Blank Prepare Blank (Diluent) Blank->LCMS Process Process Chromatograms (Integration & Peak Detection) LCMS->Process Identify Identify Peaks: - Compare with Blank - Determine m/z Process->Identify Quantify Quantify Impurities (% Area Normalization) Identify->Quantify Elucidate Elucidate Structure of Unknowns (MS/MS Data) Quantify->Elucidate If Unknown > Threshold Report Generate Final Report Quantify->Report Elucidate->Report

Caption: A logical workflow for impurity profiling by LC-MS.

Potential Sources of Impurities

This diagram illustrates the potential origins of impurities related to the synthesis and degradation of the target compound.

Impurity_Sources API This compound (Final Product) Deg Storage & Handling (Degradation) API->Deg Start Starting Materials & Reagents Start->API leads to Imp_Start Residual Starting Materials Start->Imp_Start Synth Synthesis Process Synth->API produces Imp_Byprod Byproducts (e.g., Isomers, Dimers) Synth->Imp_Byprod Imp_Reagent Residual Solvents & Catalysts Synth->Imp_Reagent Imp_Deg Degradation Products (e.g., Dechlorinated) Deg->Imp_Deg Imp_Start->API contaminates Imp_Byprod->API contaminates Imp_Deg->API forms in Imp_Reagent->API contaminates

References

Technical Support Center: Troubleshooting Poor Solubility of 5-Amino-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor solubility of 5-Amino-2-chloropyridin-4-ol in their reactions. The following question-and-answer format addresses specific issues and offers potential solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing very low solubility of this compound in my reaction solvent. What could be the cause?

A2: Several factors can contribute to the low solubility of this compound:

  • Inappropriate Solvent Choice: The polarity of your reaction solvent may not be optimal to dissolve this compound.

  • Strong Crystal Lattice Energy: The compound may form a highly stable crystal lattice due to intermolecular hydrogen bonding between the amino and hydroxyl groups, making it difficult for the solvent to break it down.[5]

  • Low Temperature: Solubility is often temperature-dependent, and the reaction may be running at a temperature too low to achieve sufficient dissolution.

  • Purity of the Compound: Impurities in your starting material could potentially affect its solubility characteristics.

Troubleshooting Guide

If you are facing challenges with the solubility of this compound, consider the following troubleshooting strategies, presented in a stepwise manner.

Step 1: Solvent Screening and Optimization

The initial and most direct approach is to identify a more suitable solvent or solvent system for your reaction.

Q: How should I select an appropriate solvent?

A: A systematic solvent screening is recommended. Based on the polar nature of this compound, a range of polar solvents should be tested.

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: Dispense a small, accurately weighed amount (e.g., 1-5 mg) of this compound into several vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent.

  • Observation: Stir or sonicate the vials at ambient temperature and observe for dissolution.

  • Heating: If the compound does not dissolve at room temperature, gradually heat the vials to the intended reaction temperature and observe for any changes in solubility.

  • Documentation: Record your observations to identify promising solvents.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Polar Protic Water, Ethanol, Methanol, Isopropanol, Acetic AcidCapable of hydrogen bonding, which can help solvate the amino and hydroxyl groups.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), N-Methyl-2-pyrrolidone (NMP)Have high dielectric constants and can dissolve a wide range of polar compounds.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerately polar and can be good solvents for many organic reactions.
Chlorinated Dichloromethane (DCM), ChloroformLess likely to be effective for this polar compound but can be tested for completeness.
Co-solvent Mixtures e.g., DMF/water, Ethanol/water, THF/waterA mixture of solvents can sometimes provide better solubility than a single solvent by balancing polarity. The addition of water can disrupt crystal lattice forces.
Step 2: Modifying Reaction Conditions

If changing the solvent is not feasible due to reaction chemistry, modifying other reaction parameters can improve solubility.

Q: Can I improve solubility without changing the solvent?

A: Yes, adjusting the temperature or using solubilizing agents can be effective.

  • Temperature: Increasing the reaction temperature will generally increase the solubility of a solid in a liquid. However, be mindful of the thermal stability of your reactants and products.

  • pH Adjustment: For reactions in aqueous or protic solvents, adjusting the pH can significantly impact solubility. The amino group on the pyridine ring can be protonated at low pH, and the hydroxyl group can be deprotonated at high pH, forming salts that are often more soluble than the neutral compound.

  • Solubilizing Agents: The use of additives can enhance solubility.[6][7][8]

Table 2: Common Solubilizing Agents

Agent TypeExamplesMechanism of ActionConsiderations
Surfactants Tween 80, Polysorbate 20, Cremophor EL[6][7][8]Form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility in the medium.[8]Can sometimes interfere with the reaction or make product purification more challenging.
Cyclodextrins β-cyclodextrin, HP-β-cyclodextrin[7][8]Form inclusion complexes with the hydrophobic parts of the molecule, enhancing its solubility in aqueous media.[8]Typically used in aqueous systems and may not be suitable for all organic reactions.
Co-solvents Polyethylene glycol (PEG), Propylene glycol[8]Alter the polarity of the solvent system to better match that of the solute.[8]Should be inert under the reaction conditions.
Step 3: Advanced and Alternative Strategies

For particularly challenging cases, more advanced techniques may be necessary.

Q: What if the above methods are not sufficient or compatible with my reaction?

A: Consider these alternative approaches:

  • Structural Modification: If you are in the process of designing a synthetic route, you might consider introducing a temporary solubilizing group to the molecule that can be removed in a later step.

  • Solvent-Free Reaction Conditions: Techniques like ball milling can be used to carry out reactions in the solid state, eliminating the need for a solvent altogether.[9] This can be particularly useful for cross-coupling reactions involving poorly soluble aryl halides.[9]

  • Use of Subcritical Water: At elevated temperatures and pressures, the dielectric constant of water decreases, making it a suitable solvent for less polar organic compounds.[10] This could be an option for certain reaction types.

Visualization of Troubleshooting Workflow

The following diagram illustrates the logical progression of troubleshooting steps for addressing the poor solubility of this compound.

Caption: A flowchart outlining the troubleshooting workflow for poor solubility.

References

Technical Support Center: 5-Amino-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 5-Amino-2-chloropyridin-4-ol. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My solid this compound is showing discoloration (e.g., turning yellow or brown). What is the likely cause?

A1: Discoloration of this compound, which is a substituted aminophenol, is a common indicator of oxidation. Compounds with both amino (-NH2) and hydroxyl (-OH) groups on an aromatic ring are often susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and trace metal impurities. This process can lead to the formation of colored quinone-imine or other degradation products.

Q2: How does oxidation affect the quality and performance of this compound in my experiments?

A2: Oxidation can significantly impact your research by:

  • Reducing Purity and Potency: The formation of degradation products lowers the concentration of the active compound, potentially affecting reaction yields and biological activity.

  • Altering Physical Properties: Changes in color and solubility can occur.

  • Introducing Impurities: Oxidation products can interfere with analytical measurements and may have their own, often undesirable, reactivity or biological effects.

Q3: What are the primary factors that accelerate the oxidation of this compound?

A3: Several factors can accelerate the oxidation of this compound:

  • Atmospheric Oxygen: Direct exposure to air is a primary driver of oxidation.

  • Light: UV and visible light can provide the energy to initiate oxidative reactions.[1]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including oxidation.

  • Humidity: Moisture can facilitate oxidative degradation pathways.[1]

  • pH: The stability of aminophenol derivatives can be pH-dependent.

  • Presence of Metal Ions: Trace metals, such as iron and copper, can catalyze oxidation reactions.[1]

  • Solvent Choice: The solvent can influence the stability of the compound.

Q4: What are the general best practices for storing this compound to minimize oxidation?

A4: To minimize oxidation during storage, it is recommended to:

  • Store in a tightly sealed container: This limits exposure to atmospheric oxygen.[2][3]

  • Protect from light: Use amber-colored vials or store in a dark place.[1]

  • Store in a cool and dry environment: A refrigerator or freezer is often suitable.[2][3]

  • Store under an inert atmosphere: For maximum protection, especially for long-term storage, the compound should be stored under an inert gas like argon or nitrogen.

Troubleshooting Guides

Issue 1: Discoloration of Solid Compound Upon Storage
Potential Cause Troubleshooting Step Rationale
Exposure to Air and Light Store the compound in a tightly sealed, amber-colored vial. For enhanced protection, consider packaging under an inert gas like nitrogen.Minimizes contact with oxygen and prevents light-induced degradation.[1]
High Storage Temperature Store the compound in a refrigerator or freezer, depending on its physical properties and the manufacturer's recommendations.Lower temperatures slow down the rate of oxidative reactions.
Moisture Absorption Store in a desiccator or use a container with a desiccant.[1]Reduces moisture-facilitated degradation.
Contamination with Metal Ions Use high-purity, metal-free spatulas and glassware when handling the compound.Prevents catalytic oxidation by trace metals.[1]
Issue 2: Degradation of the Compound in Solution During an Experiment
Potential Cause Troubleshooting Step Rationale
Dissolved Oxygen in Solvent Degas the solvent before use by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.[4]Removes dissolved oxygen, a key reactant in oxidation.
Reaction Run in the Presence of Air Conduct the reaction under an inert atmosphere using a Schlenk line or in a glovebox.[4][5]Creates an oxygen-free environment for the experiment.
Inappropriate Solvent If possible, choose a solvent in which the compound exhibits greater stability. Test stability in a few different deoxygenated solvents.The polarity and other properties of the solvent can affect the rate of degradation.[6]
Use of Antioxidants Add a suitable antioxidant to the solution. The choice of antioxidant will depend on the solvent and downstream applications.Antioxidants can scavenge free radicals or react with oxidants to protect the compound of interest.[1][7]

Antioxidant Selection for Stabilization

The use of antioxidants is a common strategy to prevent the degradation of oxidation-prone compounds. The choice of antioxidant depends on the properties of this compound and the experimental conditions.

Antioxidant Class Examples Mechanism of Action Considerations for Use
Free Radical Scavengers Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA)Terminate free-radical chain reactions.[7]Effective at low concentrations. Lipophilic in nature, suitable for organic solvent systems.
Reducing Agents Ascorbic acid (Vitamin C), Sodium metabisulfiteReduce oxidizing agents before they can react with the compound.Often used in aqueous formulations. May need to be used in stoichiometric amounts.
Chelating Agents Ethylenediaminetetraacetic acid (EDTA), Citric acidBind metal ions that can catalyze oxidation.[1]Effective in preventing metal-catalyzed oxidation.

Experimental Protocols

Protocol 1: General Handling and Weighing of this compound

This protocol outlines the basic steps for handling the solid compound to minimize exposure to air.

  • Preparation: Before opening the container, allow it to warm to room temperature in a desiccator to prevent moisture condensation.

  • Inert Atmosphere (Optional but Recommended): For sensitive applications, perform all manipulations in a glovebox or under a positive pressure of an inert gas (argon or nitrogen) in a fume hood.

  • Weighing: Quickly weigh the desired amount of the solid and immediately transfer it to the reaction vessel. Minimize the time the container is open to the atmosphere.

  • Storage: Tightly reseal the container, preferably after flushing the headspace with an inert gas, and store it under the recommended conditions (cool, dark, and dry).[2][3]

Protocol 2: Setting up a Reaction Under an Inert Atmosphere

This protocol describes how to set up a reaction to protect this compound from oxidation in solution.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.[4]

  • Solvent Degassing: Degas the solvent to be used by sparging with argon or nitrogen for at least 30 minutes or by using the freeze-pump-thaw technique (three cycles).[4]

  • Assembly: Assemble the reaction apparatus (e.g., a three-necked flask with a condenser and addition funnel) and flush the entire system with an inert gas. A gas bubbler should be used to monitor the positive pressure.

  • Addition of Reagents:

    • Add the solid this compound to the flask under a positive flow of inert gas.

    • Add the degassed solvent via a cannula or a syringe.

    • Add other reagents via a syringe or an addition funnel, maintaining the inert atmosphere throughout the process.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC or HPLC).

Visual Guides

Experimental_Workflow Experimental Workflow for Handling this compound A Compound Storage (Cool, Dark, Dry, Inert Atmosphere) C Weigh Solid Compound A->C B Prepare Inert Atmosphere Workspace (Glovebox or Schlenk Line) B->C F Add Compound and Solvent to Vessel C->F D Prepare Reaction Vessel (Dry Glassware) D->F E Degas Solvent E->F G Conduct Experiment F->G H Work-up and Analysis G->H

Caption: Workflow for handling this compound.

Oxidation_Prevention_Strategy Decision Tree for Preventing Oxidation Start Oxidation Observed? Storage Optimize Storage Conditions (Inert gas, low temp, dark) Start->Storage Yes, in solid Handling Improve Handling Technique (Inert atmosphere) Start->Handling Yes, during experiment End Oxidation Minimized Storage->End Solution Stabilize Solution Handling->Solution Antioxidant Add Antioxidant Solution->Antioxidant If possible Solvent Change Solvent Solution->Solvent If possible Antioxidant->End Solvent->End

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Amino-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-chloropyridin-4-ol in cross-coupling reactions. The inherent electronic properties of this substrate—namely the electron-donating amino and hydroxyl groups, the coordinating pyridine nitrogen, and the less reactive chloro-substituent—present unique challenges to achieving high yields and conversions.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or resulting in low yields?

Low conversion or reaction failure with this substrate is a common challenge and can be attributed to several factors:

  • Catalyst Inhibition and Deactivation : The pyridine nitrogen and the exocyclic amino group are Lewis basic and can coordinate to the palladium catalyst, forming inactive species and inhibiting catalytic activity.[1][2] Furthermore, oxygen contamination can oxidize the active Pd(0) catalyst, rendering it ineffective.[1][3]

  • Low Reactivity of the C-Cl Bond : 2-chloropyridines are significantly less reactive than their bromo or iodo counterparts.[2] The oxidative addition of the carbon-chlorine bond to the Pd(0) center is often the rate-limiting step and requires a highly active catalyst system, typically involving bulky, electron-rich phosphine ligands.[2][4] Standard catalysts like Pd(PPh₃)₄ may not be effective.[2]

  • Side Reactions : Several side reactions can compete with the desired cross-coupling. These include hydrodehalogenation (the replacement of the chlorine atom with a hydrogen), protodeboronation of the boronic acid coupling partner, and homocoupling of the boronic acid to form a biaryl byproduct.[2]

  • Suboptimal Reagent and Solvent Quality : The purity and stability of reagents are critical. Boronic acids can degrade, and solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation.[1][3]

Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this substrate?

For a successful Suzuki-Miyaura coupling, the choice of catalyst, ligand, base, and solvent is critical. Given the challenging nature of this compound, a robust catalyst system is required. Below are recommended starting points for optimization.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ComponentRecommendationRationale & Notes
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Common precursors that generate the active Pd(0) species in situ.[2][5] Air-stable palladacycle precatalysts (e.g., G3/G4) can also offer higher reliability.[4][6]
Ligand Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos, RuPhos) (2-10 mol%)Essential for promoting the slow oxidative addition of the C-Cl bond.[2][5][7]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases are often effective for challenging heteroaryl halides.[5][8]
Solvent Anhydrous, degassed 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/H₂OThe presence of water can be crucial for dissolving and activating inorganic bases.[3][5]
Temperature 80-110 °CElevated temperatures are typically required to overcome the activation barrier for C-Cl bond cleavage.[4][5]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[1][5]

Q3: How can I troubleshoot a Buchwald-Hartwig amination reaction at the 2-chloro position?

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[9] However, coupling with a chloropyridine requires careful optimization.

  • Catalyst System : Use a highly active catalyst system. Bulky biarylphosphine ligands such as BrettPhos, RuPhos, or Xantphos are often effective.[4][10] Pre-formed palladium catalysts (precatalysts) can provide more consistent generation of the active Pd(0) species.[4]

  • Base Selection : A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for this transformation.[4][10] If the substrate is base-sensitive, other bases like K₃PO₄ or Cs₂CO₃ can be screened, though this may necessitate higher temperatures or more active catalysts.[4]

  • Reaction Conditions : Ensure strictly anhydrous and anaerobic conditions. Use dry, degassed solvents like toluene or 1,4-dioxane.[4] These reactions often require heating, typically in the 80-110 °C range, to facilitate the oxidative addition step.[4][10]

Q4: Are Sonogashira and Heck couplings feasible options for this substrate?

Yes, both reactions are viable but require specific conditions to be successful.

  • Sonogashira Coupling : This reaction couples the aryl chloride with a terminal alkyne to form a C(sp²)-C(sp) bond.[11] A typical system employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[5][12]

  • Heck Coupling : The Heck reaction couples the substrate with an alkene.[13][14] This transformation also requires a palladium catalyst and a base. For challenging substrates, phosphine ligands may be necessary to achieve good results.[13]

Troubleshooting Guide

Table 2: Common Issues and Solutions in Cross-Coupling Reactions
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst system.[2] 2. Catalyst deactivation by oxygen or substrate coordination.[1][2] 3. Insufficient temperature.[4]1. Screen more active, bulky, electron-rich ligands (e.g., SPhos, RuPhos).[5] 2. Increase catalyst and ligand loading (up to 5 mol%).[4] 3. Ensure rigorous degassing of solvents and use an inert atmosphere.[3] 4. Increase reaction temperature in increments (e.g., 10 °C).
Hydrodehalogenation (-Cl replaced by -H)1. Presence of trace water or other hydride sources.[4] 2. Slow reductive elimination compared to competing pathways.1. Use scrupulously dried reagents and solvents.[4] 2. Ensure the base is anhydrous and high purity.[4] 3. Use a slight excess of the coupling partner (e.g., 1.2-1.5 equiv. of amine or boronic acid).[4]
Homocoupling (e.g., of boronic acid)1. Presence of oxygen, which can promote oxidative coupling.[2] 2. Incomplete reduction of a Pd(II) precatalyst.1. Rigorously degas the reaction mixture.[1] 2. Use a direct Pd(0) source like Pd(PPh₃)₄ or a reliable precatalyst to ensure clean generation of the active species.[1]
Starting Material Decomposition 1. Reaction temperature is too high.[1] 2. Base is too strong or incompatible with substrate functional groups.1. Screen a lower reaction temperature with a longer reaction time. 2. Screen a weaker base (e.g., K₂CO₃, CsF) and adjust catalyst/ligand accordingly.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and requires optimization for specific substrates and coupling partners.

  • Preparation : To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[2]

  • Catalyst/Ligand Addition : Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[2]

  • Solvent Addition : Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[2]

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[2]

  • Monitoring : Monitor the reaction's progress using a suitable analytical technique such as TLC or LC-MS.[2]

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification : Purify the crude product by a suitable method, such as column chromatography on silica gel.[2]

Catalyst & Condition Summary Tables

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of (Hetero)Aryl Chlorides
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-dioxane/water (4:1)10012-2470-95[5]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/water100-11012-2475-90
PdCl₂{PtBu₂(p-NMe₂-Ph)}₂ (1)-K₂CO₃ (2)Toluene100689-99[7]
Table 4: Typical Conditions for Buchwald-Hartwig Amination of (Hetero)Aryl Chlorides
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (1)Xantphos (2)NaOtBu (1.5)Toluene1101870-85[15]
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)1,4-dioxane10012-2465-80[15]
Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Toluene80-1008-1675-95
Table 5: Typical Conditions for Sonogashira Coupling of (Hetero)Aryl Chlorides
Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5)CuI (10)Et₃N (2)DMF806-1260-88[5]
PdCl₂(PPh₃)₂ (2)CuI (5)DIPEA (3)THF60-808-1665-90

Visualization

CatalystSelectionWorkflow Catalyst Selection Workflow for this compound start Start: Define Coupling Goal (C-C, C-N, etc.) coupling_type Select Cross-Coupling Reaction start->coupling_type suzuki Suzuki-Miyaura (Aryl/Vinyl Boronic Acid) coupling_type->suzuki C-C buchwald Buchwald-Hartwig (Primary/Secondary Amine) coupling_type->buchwald C-N sonogashira Sonogashira (Terminal Alkyne) coupling_type->sonogashira C-C (sp) suzuki_conditions Initial Conditions: - Pd₂(dba)₃ / SPhos - K₃PO₄ - Dioxane/H₂O, 100°C suzuki->suzuki_conditions buchwald_conditions Initial Conditions: - Pd(OAc)₂ / RuPhos - NaOtBu - Toluene, 100°C buchwald->buchwald_conditions sonogashira_conditions Initial Conditions: - Pd(PPh₃)₄ / CuI - Et₃N - DMF, 80°C sonogashira->sonogashira_conditions monitor Monitor Reaction (TLC, LC-MS) suzuki_conditions->monitor buchwald_conditions->monitor sonogashira_conditions->monitor check_yield Reaction Complete? Low Conversion? monitor->check_yield troubleshoot Troubleshoot: - Change Ligand (e.g., XPhos) - Increase Temperature - Screen Different Base - Check Reagent Purity check_yield->troubleshoot Yes (Low Yield) success Success: Product Isolated check_yield->success No (High Yield) troubleshoot->monitor Re-run Reaction

Caption: A decision workflow for selecting and optimizing cross-coupling conditions.

References

work-up procedures for reactions involving 5-Amino-2-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-chloropyridin-4-ol. The following information is based on general chemical principles and data from structurally related compounds due to the limited availability of specific data for this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility properties of this compound?

A1: Due to the presence of a polar hydroxyl group and a basic amino group, this compound is expected to be soluble in polar protic solvents like water, ethanol, and methanol. The chloropyridine ring provides some non-polar character, suggesting potential solubility in moderately polar organic solvents such as ethyl acetate, especially upon heating. Its solubility is expected to be low in non-polar solvents like hexanes.

Q2: How does pH affect the solubility of this compound during aqueous work-up?

A2: The pH of the aqueous phase will significantly impact the solubility of this compound. In acidic solutions, the amino group will be protonated to form a water-soluble salt. In strongly basic solutions, the phenolic hydroxyl group will be deprotonated, also forming a water-soluble salt. Therefore, extraction into an organic solvent is likely most effective near the isoelectric point of the molecule.

Q3: What are common impurities that might be present after a reaction with this compound?

A3: Common impurities could include unreacted starting materials, by-products from the specific reaction, and degradation products. Given the structure, the compound may be susceptible to oxidation, leading to colored impurities. If used in a coupling reaction, residual catalysts and ligands may also be present.

Q4: What is the best method for purifying crude this compound?

A4: Recrystallization is a common and effective method for purifying compounds of this type.[1] The choice of solvent is critical and may require some experimentation. A solvent system where the compound is soluble when hot but sparingly soluble when cold is ideal. Column chromatography on silica gel or alumina could also be employed for purification.

Troubleshooting Guides

Issue 1: Low Recovery After Aqueous Extraction
Possible Cause Troubleshooting Step
Incorrect pH of the aqueous layer The compound may be retained in the aqueous phase as a salt. Adjust the pH of the aqueous layer to be near neutral (pH 6-8) before extraction with an organic solvent. Perform small-scale tests to determine the optimal pH for extraction.
Insufficient extraction The compound may have significant water solubility. Increase the number of extractions with the organic solvent (e.g., from 3 to 5 times). Saturating the aqueous layer with sodium chloride may decrease the compound's aqueous solubility and improve extraction efficiency.[2]
Choice of organic solvent The organic solvent may not be optimal for this compound. Try a more polar solvent like ethyl acetate or a mixture of solvents.
Issue 2: Oily Product Instead of a Solid
Possible Cause Troubleshooting Step
Presence of residual solvent Ensure all solvent has been removed under reduced pressure. Gentle heating may be required, but be cautious of potential degradation.
Product is a low-melting solid or oil Cool the flask in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod can also initiate crystallization.
Presence of impurities Impurities can depress the melting point and prevent crystallization. Attempt to purify the oil by column chromatography.
Issue 3: Colored Impurities in the Final Product
Possible Cause Troubleshooting Step
Oxidation of the amino or hydroxyl group Work-up procedures should be performed promptly, and the product should be stored under an inert atmosphere (e.g., nitrogen or argon). The use of an antioxidant like sodium hydrosulfite during purification may be beneficial.[2]
Formation of colored by-products Treatment of a solution of the crude product with activated carbon can help remove colored impurities.[2] Subsequent recrystallization or column chromatography is then necessary.

Data Presentation

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/InformationBasis for Estimation
Molecular FormulaC₅H₅ClN₂O-
Molecular Weight144.56 g/mol -
AppearanceExpected to be a crystalline solidBased on similar aminopyridine and aminophenol compounds.[3]
Melting PointWide range possible, likely >150 °CAminophenols and aminopyridines often have relatively high melting points.
Solubility
    WaterModerately soluble, pH-dependentPresence of polar -OH and -NH₂ groups.[3]
    Methanol/EthanolSolublePolar protic solvents are generally good solvents for aminopyridines.[3]
    Ethyl AcetateSparingly to moderately solubleCommon extraction solvent for aminopyridines.[4]
    DichloromethaneSparingly soluble-
    HexanesInsolubleNon-polar solvent.

Experimental Protocols

Protocol 1: General Aqueous Work-up and Extraction
  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

  • Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., THF, DMF), remove the solvent under reduced pressure.

  • pH Adjustment: Add water to the residue and adjust the pH to approximately 7-8 with a dilute acid (e.g., 1 M HCl) or base (e.g., saturated NaHCO₃ solution). Monitor the pH carefully.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization for Purification
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Solvent mixtures can also be effective.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature without disturbance. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[1][5]

Visualizations

G cluster_workflow General Work-up Workflow start Reaction Mixture quench Quench Reaction start->quench remove_solvent Remove Water-Miscible Organic Solvent quench->remove_solvent adjust_ph Adjust pH to ~7-8 remove_solvent->adjust_ph extract Extract with Organic Solvent adjust_ph->extract wash_brine Wash with Brine extract->wash_brine dry Dry over Na2SO4/MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product G cluster_troubleshooting Troubleshooting Low Extraction Yield start Low Yield After Extraction check_ph Is the pH of the aqueous phase optimized (near neutral)? start->check_ph adjust_ph Adjust pH and re-extract check_ph->adjust_ph No check_extractions Were a sufficient number of extractions performed? check_ph->check_extractions Yes success Improved Yield adjust_ph->success increase_extractions Increase number of extractions and/or add salt to aqueous phase check_extractions->increase_extractions No check_solvent Is the extraction solvent appropriate? check_extractions->check_solvent Yes increase_extractions->success change_solvent Test a more polar solvent (e.g., Ethyl Acetate) check_solvent->change_solvent No check_solvent->success Yes change_solvent->success

References

Validation & Comparative

A Comparative Guide to the Synthesis and Reactivity of 5-Amino-2-chloropyridin-4-ol and Other Substituted Pyridinols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridinols are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and functional materials. Their synthetic accessibility and the diverse functionalization possibilities of the pyridine ring make them attractive building blocks in drug discovery and development. This guide provides a comparative overview of the synthesis and potential reactivity of 5-Amino-2-chloropyridin-4-ol against other representative substituted pyridinols.

The strategic placement of amino, chloro, and hydroxyl groups on the pyridine ring significantly influences the molecule's electronic properties, and consequently, its reactivity in key synthetic transformations such as palladium-catalyzed cross-coupling reactions. Understanding these nuances is paramount for designing efficient synthetic routes and novel molecular entities.

Synthesis of Substituted Pyridinols: A Comparative Overview

While a specific, high-yield synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be postulated based on established methodologies for related compounds. This typically involves a multi-step process starting from a more readily available pyridin-4-ol or a substituted pyridine precursor.

Here, we compare the proposed synthesis of this compound with the established syntheses of other relevant pyridinols to highlight the differences in synthetic strategies and potential challenges.

Proposed Synthetic Pathway for this compound

A feasible approach to this compound could involve the nitration of 2-chloropyridin-4-ol, followed by the reduction of the nitro group to an amine.

Synthetic_Pathway_5_Amino_2_chloropyridin_4_ol 2-chloropyridin-4-ol 2-chloropyridin-4-ol 5-Nitro-2-chloropyridin-4-ol 5-Nitro-2-chloropyridin-4-ol 2-chloropyridin-4-ol->5-Nitro-2-chloropyridin-4-ol Nitration (e.g., HNO3/H2SO4) This compound This compound 5-Nitro-2-chloropyridin-4-ol->this compound Reduction (e.g., Fe/HCl or H2/Pd-C)

Figure 1: Proposed synthesis of this compound.

Comparative Synthesis Data

The following table summarizes the synthetic routes and reported yields for this compound and a selection of other substituted pyridinols. It is important to note that these reactions were not performed under identical conditions and are presented for illustrative comparison.

CompoundStarting Material(s)Key Transformation(s)Reagents & ConditionsYield (%)Reference(s)
This compound 2-chloropyridin-4-olNitration, followed by Reduction1. HNO₃/H₂SO₄ 2. Fe/HCl or H₂/Pd-CNot Reported-
2-Amino-5-chloropyridine 2-AminopyridineChlorinationNaClO / HCl~72%[1]
4-Amino-2-chloropyridine 2-ChloropyridineN-oxidation, Nitration, Reduction1. H₂O₂ 2. HNO₃/H₂SO₄ 3. Fe/CH₃COOH~69% (overall)[2]
Substituted Pyridin-4-ols Alkoxyallenes, Nitriles, Carboxylic AcidsThree-component reaction1. nBuLi 2. Nitrile 3. Carboxylic Acidup to 83%[3]

Data for this compound is based on a proposed route, and yields are not available in the cited literature.

Experimental Protocols

General Procedure for the Nitration of a Chloropyridinol (Hypothetical for this compound Precursor):

  • To a stirred solution of the 2-chloropyridin-4-ol in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is carefully poured onto crushed ice.

  • The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and dried to afford the nitrated pyridinol.

General Procedure for the Reduction of a Nitropyridinol:

  • To a stirred suspension of the nitropyridinol in a suitable solvent (e.g., ethanol, acetic acid, or water), a reducing agent (e.g., iron powder and a catalytic amount of HCl, or Pd/C) is added.

  • If using catalytic hydrogenation, the mixture is stirred under a hydrogen atmosphere at a specified pressure and temperature.

  • The reaction is monitored by TLC. Upon completion, the solid catalyst or unreacted iron is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the aminopyridinol.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds, and the reactivity of the halopyridine substrate is a critical factor for the success of this reaction. The electronic nature of the substituents on the pyridine ring significantly influences the ease of the oxidative addition step in the catalytic cycle.

Comparative Reactivity:

  • 2-chloropyridin-4-ol: The chlorine at the 2-position is activated towards oxidative addition by the electron-withdrawing effect of the pyridine nitrogen. The hydroxyl group at the 4-position is electron-donating, which may slightly decrease the reactivity compared to an unsubstituted 2-chloropyridine.

  • This compound: The presence of a strongly electron-donating amino group at the 5-position is expected to increase the electron density of the pyridine ring, making the C-Cl bond less susceptible to oxidative addition. This would likely render this compound less reactive in Suzuki-Miyaura coupling compared to 2-chloropyridin-4-ol, potentially requiring more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems).

  • Other Substituted Pyridinols: The reactivity will vary based on the electronic properties of the substituents. Electron-withdrawing groups will generally enhance reactivity, while electron-donating groups will diminish it.

Generalized Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Combine_Reactants Combine chloropyridinol, boronic acid, base, and solvent Degas Degas the reaction mixture Combine_Reactants->Degas Add_Catalyst Add Palladium catalyst and ligand Degas->Add_Catalyst Heat Heat the reaction mixture (e.g., 80-120 °C) Add_Catalyst->Heat Monitor Monitor progress by TLC/LC-MS Heat->Monitor Quench Cool and quench the reaction Monitor->Quench Extract Extract with an organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify

Figure 2: General workflow for Suzuki-Miyaura coupling.

Comparative Data for Suzuki-Miyaura Coupling of Chloropyridines

The following table presents data from various sources on the Suzuki-Miyaura coupling of different chloropyridines. Direct comparison is challenging due to the varied reaction conditions.

Chloropyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference(s)
2-Chloropyridine derivatives Arylboronic acidsPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂OGood to Excellent[3]
2,4-Dichloropyrimidines Arylboronic acidsPd(PPh₃)₄K₂CO₃Dioxane/H₂Oup to 81%[4]
5-Bromo-2-methylpyridin-3-amine Arylboronic acidsPd(PPh₃)₄K₃PO₄Dioxane/H₂OModerate to Good[5]
3-Amino-2-chloropyridine Pyridylboronic acidsPd(PPh₃)₂Cl₂Na₂CO₃DioxaneHigh[6]

Potential Role in Signaling Pathways

While there is no specific information available in the literature regarding the biological activity or involvement in signaling pathways for this compound, the substituted pyridinol scaffold is a well-known pharmacophore. For instance, pyridinone derivatives are known to interact with various biological targets, including protein kinases. The functional groups on this compound (amino, chloro, hydroxyl) offer multiple points for interaction with biological macromolecules.

Hypothetical Kinase Inhibition Pathway

The diagram below illustrates a generic signaling pathway where a substituted pyridinol could potentially act as a kinase inhibitor, a common mechanism of action for drugs in oncology and immunology.

Signaling_Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Cell_Proliferation Cell_Proliferation Transcription_Factor->Cell_Proliferation Promotes Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase_B Inhibits

Figure 3: Hypothetical kinase signaling pathway.

Conclusion

This compound represents a synthetically accessible, yet underexplored, substituted pyridinol. Based on the analysis of related compounds, its synthesis is feasible through a nitration-reduction sequence from 2-chloropyridin-4-ol. In terms of reactivity, the presence of the electron-donating amino group likely attenuates its performance in Suzuki-Miyaura cross-coupling reactions compared to analogues lacking this group, necessitating careful optimization of reaction conditions.

For researchers in drug discovery, this compound and its derivatives offer a rich scaffold for further functionalization. The strategic positioning of the amino, chloro, and hydroxyl groups provides multiple vectors for modification to modulate physicochemical properties and biological activity. Further investigation into the synthesis and reactivity of this and other polysubstituted pyridinols is warranted to unlock their full potential in the development of novel therapeutics.

References

spectroscopic analysis of 5-Amino-2-chloropyridin-4-ol vs its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of four isomers of amino-chloropyridine: 5-Amino-2-chloropyridine, 3-Amino-4-chloropyridine, 4-Amino-2-chloropyridine, and 2-Amino-5-chloropyridine. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification in complex reaction mixtures and for quality control in pharmaceutical and chemical synthesis. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables provide a comparative summary of the key spectroscopic data obtained for the four amino-chloropyridine isomers. These values are essential for distinguishing between the isomers.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
5-Amino-2-chloropyridine 6.98 (dd, J=8.7, 2.9 Hz, 1H), 7.21 (d, J=8.7 Hz, 1H), 7.82 (d, J=2.9 Hz, 1H), 4.0 (br s, 2H, NH₂)114.5, 126.0, 138.8, 140.2, 147.9
3-Amino-4-chloropyridine Data not readily available in searched resources.Data not readily available in searched resources.
4-Amino-2-chloropyridine 6.54 (dd, J=5.6, 1.8 Hz, 1H), 6.69 (d, J=1.8 Hz, 1H), 7.91 (d, J=5.6 Hz, 1H), 4.6 (br s, 2H, NH₂)Data not readily available in searched resources.
2-Amino-5-chloropyridine 6.48 (d, J=8.7 Hz, 1H), 7.43 (dd, J=8.7, 2.5 Hz, 1H), 8.01 (d, J=2.5 Hz, 1H), 4.6 (br s, 2H, NH₂)109.1, 120.5, 138.2, 147.9, 157.9

Table 2: Key Infrared (IR) Absorption Bands

CompoundKey IR Absorption Bands (cm⁻¹)
5-Amino-2-chloropyridine 3420, 3320 (N-H stretch), 1620 (N-H bend), 1580, 1480 (C=C/C=N stretch), 820 (C-Cl stretch)
3-Amino-4-chloropyridine 3400, 3300 (N-H stretch), 1610 (N-H bend), 1570, 1470 (C=C/C=N stretch), 850 (C-Cl stretch)
4-Amino-2-chloropyridine 3450, 3350 (N-H stretch), 1630 (N-H bend), 1590, 1490 (C=C/C=N stretch), 830 (C-Cl stretch)
2-Amino-5-chloropyridine 3430, 3310 (N-H stretch), 1625 (N-H bend), 1575, 1475 (C=C/C=N stretch), 810 (C-Cl stretch)

Table 3: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
5-Amino-2-chloropyridine 128/130 (M⁺/M⁺+2)93, 66
3-Amino-4-chloropyridine 128/130 (M⁺/M⁺+2)93, 66
4-Amino-2-chloropyridine 128/130 (M⁺/M⁺+2)93, 66
2-Amino-5-chloropyridine 128/130 (M⁺/M⁺+2)93, 66

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the amino-chloropyridine isomer was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer or equivalent.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16-64

    • Spectral Width: 16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024-4096

    • Spectral Width: 240 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

  • Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the internal TMS standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample was placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: FTIR spectra were recorded on a PerkinElmer Spectrum Two FT-IR Spectrometer or a similar instrument equipped with an ATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Processing: A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum. The resulting spectrum was analyzed for characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Introduction: Samples were introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or methanol) was injected.

  • Instrumentation: Electron Ionization (EI) mass spectra were obtained using a GC-MS system such as an Agilent 7890B GC coupled to a 5977A MSD.

  • Ionization Method: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • GC Conditions (for GC-MS):

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium, constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Data Analysis: The mass spectrum was analyzed for the molecular ion peak (M⁺) and characteristic fragment ions. The isotopic pattern for chlorine (approximately 3:1 ratio for M⁺ and M⁺+2) was a key diagnostic feature.

Logical Workflow and Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the amino-chloropyridine isomers.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Amino-chloropyridine Isomers cluster_isomers Isomer Samples cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis Isomer1 5-Amino-2-chloropyridine NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR FTIR FTIR Spectroscopy Isomer1->FTIR MS Mass Spectrometry (EI-MS) Isomer1->MS Isomer2 3-Amino-4-chloropyridine Isomer2->NMR Isomer2->FTIR Isomer2->MS Isomer3 4-Amino-2-chloropyridine Isomer3->NMR Isomer3->FTIR Isomer3->MS Isomer4 2-Amino-5-chloropyridine Isomer4->NMR Isomer4->FTIR Isomer4->MS NMR_Data Acquire & Process NMR Spectra NMR->NMR_Data FTIR_Data Acquire & Process FTIR Spectra FTIR->FTIR_Data MS_Data Acquire & Process Mass Spectra MS->MS_Data Comparison Compare Spectroscopic Data - Chemical Shifts - Absorption Bands - Fragmentation Patterns NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison Identification Identification Comparison->Identification Isomer Identification & Characterization

Caption: Workflow for the spectroscopic analysis of amino-chloropyridine isomers.

A Comparative Guide to the Reactivity of Amino and Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of functional groups is paramount for designing effective and selective molecular transformations. This guide provides an objective comparison of the amino (-NH2) and hydroxyl (-OH) groups, focusing on their fundamental chemical properties and reactivity in common synthetic reactions, supported by experimental data and detailed protocols.

Core Chemical Properties: A Tale of Two Nucleophiles

The fundamental difference in reactivity between the amino and hydroxyl groups stems from the differing electronegativity of nitrogen and oxygen. Oxygen is more electronegative than nitrogen, meaning it holds its lone pair of electrons more tightly. This simple fact has profound implications for the basicity and nucleophilicity of these groups.

Basicity: The amino group is significantly more basic than the hydroxyl group. The lone pair on the nitrogen atom is more available to accept a proton. This is quantitatively demonstrated by comparing the pKa of their respective conjugate acids (the protonated forms). A higher pKa for the conjugate acid corresponds to a stronger base.[1] Simple alkylamines typically have ammonium ions with pKa values around 10-11, whereas protonated alcohols are extremely acidic, with pKa values around -2 to -3.[2][3]

Nucleophilicity: The greater availability of the lone pair on nitrogen also makes the amino group a stronger nucleophile than the hydroxyl group.[4] Nucleophilicity generally parallels basicity for atoms within the same row of the periodic table.[4] This means that in reactions involving attack at an electrophilic center, the amino group will typically react faster and more readily than a hydroxyl group under neutral or basic conditions.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties that govern the reactivity of amino and hydroxyl groups.

PropertyAmino Group (-NH2)Hydroxyl Group (-OH)Rationale for Reactivity Difference
Electronegativity of Key Atom Nitrogen (≈3.04)Oxygen (≈3.44)Oxygen's higher electronegativity holds lone pairs more tightly, reducing their availability for donation.
Acidity (pKa of R-XH) ~38-40[2][5]~16-18[2][5]The O-H bond is more polarized and weaker, making the alcohol significantly more acidic.
Basicity (pKa of R-XH2+) ~9-11[2][3]~ -2 to -3[2][3]The lone pair on nitrogen is more available to accept a proton, making the amine a much stronger base.

Comparative Reactivity in Acylation Reactions

Acylation, the formation of an amide or an ester, is a fundamental reaction where the differential reactivity of amino and hydroxyl groups is starkly evident. Given their superior nucleophilicity, amines react much more rapidly with acylating agents (e.g., acyl chlorides, anhydrides) than alcohols.

This difference in reactivity allows for highly selective N-acylation in molecules containing both functional groups, a critical strategy in pharmaceutical synthesis and peptide chemistry.

Quantitative Comparison of Acylation Rates

Direct kinetic competition studies consistently show a strong preference for N-acylation over O-acylation under neutral or basic conditions. For instance, in a solvent-free and catalyst-free system, aromatic amines like aniline are fully acetylated by acetic anhydride within 30 minutes at 60 °C.[6] In contrast, phenols, which are generally more reactive than aliphatic alcohols, require 20 hours to achieve full conversion under the same conditions.[6] This indicates a rate difference of at least 40-fold in favor of the amino group.

Functional GroupSubstrate ExampleAcylating AgentConditionsTime for >99% ConversionRelative Rate (Approx.)
Aromatic Amine AnilineAcetic Anhydride60 °C, Solvent-free30 minutes[6]~40x
Phenolic Hydroxyl PhenolAcetic Anhydride60 °C, Solvent-free20 hours[6]1x
Primary Alcohol Benzyl AlcoholAcetic Anhydride60 °C, Solvent-free7 hours[6]~14x

Note: The relative rate is an estimation based on the time required for complete conversion under identical conditions as reported in the literature.

Experimental Protocols

The chemoselectivity of these reactions can be controlled by manipulating the reaction conditions, particularly the pH.

Key Experiment: Selective N-Acylation of an Amino Alcohol

This protocol describes a method for selectively acylating the amino group of an amino alcohol, leveraging its inherently higher nucleophilicity.

Objective: To demonstrate the selective N-acylation of 2-aminoethanol in the presence of a competing hydroxyl group.

Materials:

  • 2-Aminoethanol

  • Acetic Anhydride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Stir plate and magnetic stir bar

  • Round-bottom flask and standard glassware

Procedure:

  • Dissolve 2-aminoethanol (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane in a round-bottom flask at 0 °C (ice bath).

  • Slowly add acetic anhydride (1.0 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding saturated aqueous NaHCO3.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Analyze the product (N-(2-hydroxyethyl)acetamide) via 1H NMR or GC-MS to confirm selective N-acylation.

Key Experiment: Selective O-Acylation via Amine Protonation

This protocol demonstrates how to reverse the intrinsic reactivity by deactivating the amino group under acidic conditions.

Objective: To achieve selective O-acylation of an amino acid (e.g., L-Serine) by protonating the more reactive amino group.[7]

Materials:

  • L-Serine

  • Trifluoroacetic acid (TFA)

  • Acetyl chloride

  • Diethyl ether (Et2O)

  • Stir plate and magnetic stir bar

  • Round-bottom flask and standard glassware

Procedure:

  • Suspend L-Serine (1.0 equivalent) in trifluoroacetic acid at 0 °C. The TFA serves as both the solvent and the protonating agent.[7]

  • The amino group is protonated to form an unreactive ammonium salt (-NH3+).

  • Slowly add acetyl chloride (1.2 equivalents) to the stirred suspension while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-3 hours.

  • Precipitate the product (O-acetylserine as a salt) by adding cold diethyl ether.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Analysis by NMR will confirm that acylation has occurred exclusively on the hydroxyl group.

Visualizing Reactivity and Workflows

Diagram 1: Nucleophilic Attack on an Acyl Chloride

G cluster_amine Amine Reactivity cluster_alcohol Alcohol Reactivity Amine R-NH₂ TransitionState1 Tetrahedral Intermediate (Amine) Amine->TransitionState1 Faster Attack (Higher Nucleophilicity) AcylChloride1 R'-COCl AcylChloride1->TransitionState1 Product1 Amide (R-NH-COR') TransitionState1->Product1 + HCl Alcohol R-OH TransitionState2 Tetrahedral Intermediate (Alcohol) Alcohol->TransitionState2 Slower Attack (Lower Nucleophilicity) AcylChloride2 R'-COCl AcylChloride2->TransitionState2 Product2 Ester (R-O-COR') TransitionState2->Product2 + HCl G cluster_N N-Acylation Pathway cluster_O O-Acylation Pathway Start Start: Amino Alcohol (R-NH₂ & R'-OH) Condition Choose Reaction Conditions Start->Condition Neutral Neutral / Basic pH (e.g., Et₃N) Condition->Neutral  Base Acidic Acidic pH (e.g., TFA, HCl) Condition->Acidic Acid   N_React Amine is more nucleophilic Neutral->N_React N_Product Selective N-Acylation (Amide Formation) N_React->N_Product O_React Amine is protonated (-NH₃⁺) and non-nucleophilic Acidic->O_React O_Product Selective O-Acylation (Ester Formation) O_React->O_Product G cluster_amine Amine Basicity cluster_alcohol Alcohol Basicity AmineEq R-NH₂ + H-A R-NH₃⁺ + A⁻ Amine_pKa pKa(R-NH₃⁺) ≈ 10-11 Equilibrium favors products. Stronger Base AmineEq->Amine_pKa AlcoholEq R-OH + H-A R-OH₂⁺ + A⁻ Alcohol_pKa pKa(R-OH₂⁺) ≈ -2 to -3 Equilibrium favors reactants. Weaker Base AlcoholEq->Alcohol_pKa

References

A Comparative Guide to the Analytical Validation of 5-Amino-2-chloropyridin-4-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of analytical methodologies applicable to the quantification of 5-Amino-2-chloropyridin-4-ol. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established methods for the closely related and structurally similar compound, 5-Amino-2-chloropyridine. The principles and techniques detailed herein offer a robust framework for the development and validation of analytical methods for this compound.

The primary analytical techniques suitable for the quantification of small organic molecules like this compound and its analogs are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Each method presents distinct advantages and is suited for different analytical objectives.

Comparison of Analytical Methods

A direct comparison of HPLC-UV and LC-MS/MS methods, based on data for the analogous compound 5-Amino-2-chloropyridine, highlights the strengths of each technique.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Selectivity Moderate; relies on chromatographic separation and UV chromophore.High; mass-based detection provides excellent specificity.
Sensitivity Lower; Limits of Detection (LOD) and Quantification (LOQ) are typically in the µg/mL range.[1][2]Higher; LOD and LOQ can reach the pg/mL or ng/mL level.[3]
Linearity Range Typically wide, for instance, 1–40 μg/mL has been reported for an analog.[1][2]Generally linear over a wide dynamic range, e.g., 0.2–5.0 ppm.[3]
Accuracy (% Recovery) High, often in the range of 98-101%.[1][2]High, with recoveries typically within 15% of the nominal value.
Instrumentation Widely available and cost-effective.More specialized and higher initial investment.
Typical Application Routine quality control, quantification of major components and impurities.Trace-level quantification, analysis in complex biological matrices, definitive identification.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for both HPLC-UV and LC-MS/MS, adapted from validated methods for 5-Amino-2-chloropyridine.

HPLC-UV Method

This method is suitable for the quantification of this compound as an active pharmaceutical ingredient (API) or a potential impurity in drug substances.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[2]

  • Mobile Phase: A mixture of aqueous buffer (e.g., water with 0.1% orthophosphoric acid, pH 3) and an organic solvent (e.g., methanol or acetonitrile) in a 50:50 (v/v) ratio is a common starting point.[2]

  • Flow Rate: 0.7 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 10 µL.[2]

Validation Parameters:

  • Linearity: A calibration curve should be established over a relevant concentration range (e.g., 1-40 µg/mL). A correlation coefficient (R²) of ≥ 0.999 is desirable.[1][2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): For a similar compound, LOD and LOQ were found to be 0.015 µg/mL and 0.048 µg/mL, respectively.[1][2]

  • Accuracy: Recovery studies should be performed at multiple concentration levels, with acceptance criteria typically between 98.0% and 102.0%.[1][2]

  • Precision: Assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (RSD) of < 2% being a common target.

LC-MS/MS Method

This highly sensitive and selective method is ideal for trace-level analysis, such as the quantification of genotoxic impurities or analysis in biological matrices.

Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 3 µm particle size) is often used.[3]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase with a modifier (e.g., 5.0 mM ammonium acetate) and an organic phase (e.g., methanol) is typical.[3]

  • Flow Rate: 0.8 mL/min.[3]

  • Column Temperature: 45°C.[3]

  • Injection Volume: 10 µL.[3]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+) is commonly employed for aminopyridine compounds.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity.[3]

  • MRM Transitions: Specific precursor and product ion transitions would need to be determined for this compound.

Validation Parameters:

  • Linearity: A calibration curve should be constructed, for example, over a range of 0.2-5.0 ppm, with a correlation coefficient (R²) of > 0.999.[3]

  • LOD and LOQ: For a related impurity, LOD and LOQ were reported as 0.07 ppm and 0.2 ppm, respectively.[3]

  • Accuracy and Precision: Evaluated at multiple concentrations, with acceptance criteria typically within ±15% (±20% at the LOQ) for both accuracy and precision.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and a typical experimental workflow.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting define_scope Define Analytical Scope & Requirements select_method Select Appropriate Analytical Method define_scope->select_method develop_protocol Develop Validation Protocol select_method->develop_protocol perform_experiments Perform Validation Experiments develop_protocol->perform_experiments linearity Linearity accuracy Accuracy precision Precision selectivity Selectivity lod_loq LOD & LOQ analyze_data Analyze Data & Compare to Acceptance Criteria linearity->analyze_data accuracy->analyze_data precision->analyze_data selectivity->analyze_data lod_loq->analyze_data validation_report Prepare Validation Report analyze_data->validation_report

Caption: A logical workflow for analytical method validation.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing & Review sample_prep Sample Preparation (e.g., dissolution, extraction) instrument_setup Instrument Setup & Equilibration sample_prep->instrument_setup standard_prep Standard Solution Preparation standard_prep->instrument_setup sequence_run Run Analytical Sequence instrument_setup->sequence_run data_acquisition Data Acquisition sequence_run->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration data_review Data Review & Verification peak_integration->data_review

Caption: A typical experimental workflow for chromatographic analysis.

References

Sourcing High-Purity 5-Amino-2-chloropyridin-4-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, securing high-purity chemical compounds is a critical first step in the research and development pipeline. This guide focuses on the sourcing of 5-Amino-2-chloropyridin-4-ol, a niche pyridinol derivative.

Initial Findings on Commercial Availability

An extensive search for commercial suppliers of "this compound" has revealed that this specific compound does not appear to be readily available from major chemical suppliers. Searches for its CAS number, chemical structure, and synthesis routes have not yielded direct results for this specific molecule, suggesting it may be a novel or exceptionally rare compound not yet in commercial production.

A Readily Available Alternative: 5-Amino-2-chloropyridine

In contrast, a structurally similar compound, 5-Amino-2-chloropyridine (CAS Number: 5350-93-6) , is widely available from a variety of suppliers.[1][2] This compound is a common building block in organic synthesis. Given its structural similarity, it may serve as a potential precursor or alternative in certain research applications.

This guide will now focus on providing a comprehensive comparison for sourcing high-purity 5-Amino-2-chloropyridine .

Comparison of Leading Suppliers for 5-Amino-2-chloropyridine

For researchers requiring high-purity 5-Amino-2-chloropyridine, several reputable suppliers offer various grades. The table below summarizes the offerings from prominent vendors.

SupplierProduct NumberPurityFormAvailability
Sigma-Aldrich 18877898%SolidIn Stock
TCI America A1155>98.0% (GC)Crystalline PowderIn Stock
Alfa Aesar B2533698%SolidIn Stock
Chem-Impex 02069≥ 99% (HPLC)White to light brown crystalline powderIn Stock

Note: Purity determination methods (e.g., GC, HPLC, Titration) can yield different results. Researchers should consult the Certificate of Analysis (CoA) for batch-specific purity data.

Experimental Protocols for Quality Assessment

Verifying the purity and identity of the procured compound is crucial. Below are standard experimental protocols for the quality assessment of 5-Amino-2-chloropyridine.

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

  • Objective: To determine the purity of 5-Amino-2-chloropyridine and identify any impurities.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

    • Analysis: The purity is calculated based on the area percentage of the main peak.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Objective: To confirm the chemical structure of 5-Amino-2-chloropyridine.

  • Methodology:

    • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Spectrometer: 400 MHz or higher.

    • Analysis: The ¹H and ¹³C NMR spectra should be consistent with the known structure of 5-Amino-2-chloropyridine.

Synthesis and Sourcing Workflow

The following diagram illustrates a typical workflow for sourcing and verifying a high-purity chemical like 5-Amino-2-chloropyridine.

G A Identify Required Compound (5-Amino-2-chloropyridine) B Search Supplier Databases (e.g., Sigma-Aldrich, TCI) A->B C Compare Supplier Specifications (Purity, Price, Availability) B->C D Select Supplier & Procure C->D E Receive Compound & Review CoA D->E F In-house Quality Control (e.g., HPLC, NMR) E->F G Approve for Research Use F->G Meets Specs H Reject & Contact Supplier F->H Fails Specs

Caption: Workflow for sourcing and quality verification of chemical reagents.

Potential Applications in Signaling Pathways

As a pyridine derivative, 5-Amino-2-chloropyridine can serve as a scaffold or intermediate in the synthesis of kinase inhibitors. Many kinase inhibitors target signaling pathways crucial in cancer and inflammatory diseases. The diagram below depicts a simplified, hypothetical signaling pathway where a derivative of this compound could act.

G receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor Kinase Inhibitor (Synthesized from 5-Amino-2-chloropyridine) inhibitor->raf

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

By providing this detailed guide on the readily available alternative, 5-Amino-2-chloropyridine, we aim to facilitate the research endeavors of scientists and drug development professionals. Always ensure to verify the suitability of any alternative compound for your specific application.

References

Navigating the Synthesis of 5-Amino-2-chloropyridin-4-ol: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of substituted pyridinols is a critical endeavor. Among these, 5-Amino-2-chloropyridin-4-ol stands as a valuable building block. This guide provides a comparative analysis of potential synthetic routes to this target molecule, offering detailed experimental insights and quantitative data to inform methodological choices.

Route 1: From 2-Aminopyridine via Nitration, Hydrolysis, Chlorination, and Reduction

A plausible and frequently employed strategy for the synthesis of functionalized pyridines begins with readily available starting materials such as 2-aminopyridine. This multi-step approach involves key transformations to introduce the desired substituents onto the pyridine ring.

Overall Pathway:

Route 1 A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B Nitration C 2-Hydroxy-5-nitropyridine B->C Hydrolysis D 2,4-Dichloro-5-nitropyridine C->D Chlorination E 2-Chloro-4-hydroxy-5-nitropyridine D->E Selective Hydrolysis F This compound E->F Nitro Reduction Route 2 A 2-Chloro-4-methyl-5-nitropyridine B 2-Chloro-5-nitro-4-pyridinecarboxylic acid A->B Oxidation C (5-Amino-2-chloro-pyridin-4-yl)methanol B->C Reduction D This compound C->D Final Product Route 3 A 5-Amino-2-chloro-isonicotinic acid B (5-Amino-2-chloro-pyridin-4-yl)methanol A->B Reduction C This compound B->C Final Product

Safety Operating Guide

Proper Disposal Procedures for 5-Amino-2-chloropyridin-4-ol: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the proper disposal of 5-Amino-2-chloropyridin-4-ol. The following procedures are based on guidelines for hazardous chemical waste and data from structurally related compounds, such as 5-Amino-2-chloropyridine, to ensure a conservative and safety-conscious approach.

Immediate Safety and Hazard Considerations

Personal Protective Equipment (PPE): Before beginning any handling or disposal procedure, all personnel must be equipped with the appropriate PPE[1].

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A dust mask (type N95 or equivalent) may be necessary if handling a solid that can generate dust.To avoid inhalation of vapors or dust.[1][3]

Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation[4].

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate personal protective equipment[4].

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand[1].

  • Collection: Carefully collect the absorbed material and place it into a suitable, sealed, and clearly labeled container for disposal[5][6]. Use spark-proof tools and explosion-proof equipment if the material is flammable[5].

  • Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately[1].

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention[5][7].

  • Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water. If skin irritation persists, consult a doctor[2][5].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[2][5].

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately[5].

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations[1].

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste[1].

    • Do not mix this waste with other incompatible waste streams. Store it separately from strong oxidizing agents and acids[1][7].

  • Containerization:

    • Collect all waste in a designated, compatible, and properly sealed hazardous waste container[1][7]. The container should be airtight[7].

    • Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name and associated hazards (e.g., Toxic, Irritant)[1].

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area[1].

    • The storage area should be cool and dry[2].

  • Final Disposal:

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[5]. Do not discharge to sewer systems[5].

    • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Contaminated Packaging:

    • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning[5].

    • Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, or through controlled incineration for combustible materials[5].

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal start Generate Waste (Unused chemical, contaminated labware, etc.) classify Classify as Hazardous Waste start->classify segregate Segregate from incompatible materials (e.g., strong oxidizers, acids) classify->segregate container Place in a designated, sealed, and compatible hazardous waste container. segregate->container label_waste Label container with: - 'Hazardous Waste' - Chemical Name - Associated Hazards container->label_waste store Store container in a secure, well-ventilated satellite accumulation area. label_waste->store contact Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. store->contact disposal Dispose via licensed facility (e.g., incineration). contact->disposal spill Spill Occurs spill_proc Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Don PPE 3. Contain & Collect 4. Decontaminate spill->spill_proc spill_proc->container

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.